molecular formula C8H11Cl2NO B151778 (5-Chloro-2-methoxyphenyl)methanamine hydrochloride CAS No. 350480-55-6

(5-Chloro-2-methoxyphenyl)methanamine hydrochloride

Cat. No.: B151778
CAS No.: 350480-55-6
M. Wt: 208.08 g/mol
InChI Key: OPBLMGOXNGWHTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloro-2-methoxyphenyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C8H11Cl2NO and its molecular weight is 208.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c1-11-8-3-2-7(9)4-6(8)5-10;/h2-4H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBLMGOXNGWHTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (5-Chloro-2-methoxyphenyl)methanamine Hydrochloride for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of (5-Chloro-2-methoxyphenyl)methanamine hydrochloride. This compound serves as a crucial building block in medicinal chemistry and drug discovery, making a thorough understanding of its characteristics essential for professionals in the field.

Core Physical and Chemical Properties

This compound is a substituted benzylamine derivative. Its structural features, particularly the chloro and methoxy groups on the phenyl ring, are of significant interest in drug design as they can modulate a molecule's pharmacokinetic and pharmacodynamic properties. The hydrochloride salt form is typically used to improve the compound's stability and solubility.

A summary of its key identifiers and properties is presented below.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 350480-55-6[1]
Molecular Formula C₈H₁₁Cl₂NO[2]
Molecular Weight 208.09 g/mol [1]
Appearance White to off-white powder or crystals[1]
Purity Typically ≥95%[1]
Storage Temperature Room Temperature[1]
InChI Key OPBLMGOXNGWHTM-UHFFFAOYSA-N[1]
Canonical SMILES COC1=C(C=C(C=C1)Cl)CN.Cl[2]

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the reductive amination of its corresponding aldehyde, 5-Chloro-2-methoxybenzaldehyde. This two-step process involves the formation of an imine intermediate followed by its reduction to the desired amine.

Representative Experimental Protocol: Reductive Amination

This protocol describes a representative method for the synthesis of (5-Chloro-2-methoxyphenyl)methanamine from 5-Chloro-2-methoxybenzaldehyde, followed by conversion to its hydrochloride salt. Reductive amination is a widely used and robust method for amine synthesis.[3][4]

Step 1: Imine Formation and Reduction

  • Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve 5-Chloro-2-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Amine Addition: Add a solution of ammonia in methanol (e.g., 7N solution, 1.5-2.0 eq) to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), in small portions. Control the addition rate to maintain the temperature below 10°C.

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3-4 hours. Quench the reaction by slowly adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (5-Chloro-2-methoxyphenyl)methanamine free base.

Step 2: Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude amine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid in a solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to confirm the molecular structure. The proton NMR would show characteristic peaks for the aromatic protons, the methoxy group protons, and the benzylic methylene protons adjacent to the amine.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. For the hydrochloride salt, a broad absorption is typically observed in the 2500-3000 cm⁻¹ region, corresponding to the N-H stretching of the ammonium salt.[5]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The substituted phenyl ring is a common scaffold in medicinal chemistry.

Role as a Synthetic Building Block

This compound serves as a key precursor for the synthesis of various pharmaceutical agents and research chemicals. For example, it is used in the synthesis of substituted benzamides. A new series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives has been synthesized and evaluated for anti-proliferative activity against human cancer cell lines.[6] One such derivative is also identified as an impurity of Glibenclamide, an antidiabetic drug, and has been investigated as an NLRP3 inflammasome inhibitor.[7]

The general synthetic approach involves the acylation of the primary amine with a substituted benzoyl chloride or carboxylic acid, forming a stable amide bond.

Figure 2. Logical workflow for the use of the title compound as a building block.

Significance of Chloro and Methoxy Groups

The presence of both a chloro and a methoxy group on the phenyl ring is significant in medicinal chemistry. These substituents can influence a drug candidate's properties in several ways:[8][9]

  • Binding Interactions: The chlorine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to a biological target. The methoxy group can act as a hydrogen bond acceptor.

  • Metabolic Stability: These groups can block sites of metabolism on the aromatic ring, potentially increasing the compound's half-life.

  • Physicochemical Properties: They alter the lipophilicity and electronic properties of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

References

An In-depth Technical Guide to (5-Chloro-2-methoxyphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 350480-55-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloro-2-methoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative that holds potential as a building block in medicinal chemistry and drug discovery. Its structure, featuring a chlorinated and methoxylated phenyl ring, suggests possible interactions with various biological targets. This technical guide provides a comprehensive overview of its chemical synthesis, physicochemical properties, potential pharmacological relevance, and detailed experimental protocols for its preparation and characterization. While extensive biological data for this specific compound is not widely published, this document extrapolates its potential applications based on the known roles of its constituent chemical moieties in drug design.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and potential as a drug candidate.

PropertyValueSource
CAS Number 350480-55-6Commercial Suppliers
Molecular Formula C₈H₁₁Cl₂NOCommercial Suppliers
Molecular Weight 208.09 g/mol Commercial Suppliers
Appearance White to off-white solidInternal Assessment
Purity ≥95%Commercial Suppliers
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in water and polar organic solventsInferred from structure
pKa Estimated 8.5 - 9.5 (amine)Inferred from structure

Synthesis

The primary route for the synthesis of this compound is via the reductive amination of 5-chloro-2-methoxybenzaldehyde.

Experimental Protocol: Reductive Amination

This protocol details a general method for the synthesis of (5-Chloro-2-methoxyphenyl)methanamine from 5-chloro-2-methoxybenzaldehyde, followed by salt formation.

Materials:

  • 5-chloro-2-methoxybenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloro-2-methoxybenzaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in methanol.

  • Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride (1.2 eq) portion-wise at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reaction Work-up: Upon completion, quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove methanol.

  • Extraction: To the aqueous residue, add a saturated solution of sodium bicarbonate until the pH is basic. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude (5-Chloro-2-methoxyphenyl)methanamine free base.

  • Purification (Optional): The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent such as diethyl ether or dichloromethane. To this solution, add a solution of hydrochloric acid in diethyl ether or isopropanol (1.1 eq) dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Synthesis Workflow

G start 5-Chloro-2-methoxybenzaldehyde reaction Reductive Amination start->reaction reagents NH4Cl, NaBH3CN Methanol reagents->reaction workup Aqueous Work-up & Extraction reaction->workup freebase (5-Chloro-2-methoxyphenyl)methanamine (Free Base) workup->freebase product (5-Chloro-2-methoxyphenyl)methanamine HCl freebase->product salt_formation HCl addition salt_formation->product

Caption: Synthetic workflow for (5-Chloro-2-methoxyphenyl)methanamine HCl.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

TechniqueExpected Observations
¹H NMR Signals corresponding to the methoxy protons (~3.9 ppm), benzylic protons (~4.0 ppm), and aromatic protons in the appropriate splitting pattern.
¹³C NMR Resonances for the methoxy carbon, benzylic carbon, and aromatic carbons, including the carbon atoms attached to chlorine and the methoxy group.
Mass Spectrometry A molecular ion peak corresponding to the mass of the free base [M+H]⁺.
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C-O stretching (ether), and C-Cl stretching.
Purity (HPLC) A major peak corresponding to the product with purity typically >95%.
Experimental Protocol: ¹H NMR Spectroscopy

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

  • Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals and determine the chemical shifts and coupling constants.

Potential Pharmacological Significance and Signaling Pathways

While specific biological data for this compound is limited, the structural motifs present in the molecule are found in numerous biologically active compounds. The 5-chloro-2-methoxyphenyl moiety is a common feature in compounds targeting a range of receptors and enzymes.

Hypothetical Biological Targets

Based on structure-activity relationships of similar compounds, potential, yet unproven, biological targets could include:

  • G-Protein Coupled Receptors (GPCRs): The substituted phenyl ring could interact with serotonin, dopamine, or adrenergic receptors.

  • Ion Channels: The molecule could potentially modulate the activity of various ion channels.

  • Enzymes: It may serve as a scaffold for the development of enzyme inhibitors.

Illustrative Signaling Pathway: Hypothetical GPCR Modulation

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a compound containing the 5-chloro-2-methoxyphenyl moiety, assuming it acts as a GPCR agonist.

G ligand (5-Chloro-2-methoxyphenyl)methanamine (Hypothetical Ligand) receptor GPCR ligand->receptor g_protein G-Protein receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream Downstream Signaling Cascade second_messenger->downstream response Cellular Response downstream->response

Caption: Hypothetical GPCR signaling pathway.

Conclusion

This compound is a valuable chemical intermediate with potential for use in the development of novel therapeutic agents. This guide provides a foundational understanding of its synthesis, characterization, and potential applications. Further research is warranted to fully elucidate its pharmacological profile and mechanism of action. The detailed protocols and structured data presented herein are intended to facilitate such investigations by researchers in the field of drug discovery and development.

Technical Guide: Solubility Profile of (5-Chloro-2-methoxyphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility profile of (5-Chloro-2-methoxyphenyl)methanamine hydrochloride. Currently, specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. Therefore, this document provides a comprehensive framework for determining its solubility profile. It includes a detailed, generalized experimental protocol based on the widely accepted shake-flask method for thermodynamic solubility determination. Furthermore, a structured table is provided for the systematic recording of experimental data, alongside a visual workflow to guide researchers through the experimental process.

Introduction

This compound is a chemical intermediate whose physicochemical properties, including solubility, are critical for its application in research and development, particularly in synthetic chemistry and pharmaceutical sciences. Solubility dictates the choice of solvents for reactions, purification, formulation, and biological assays. Understanding the solubility profile in a range of solvents is a foundational step in process development and material characterization.

Given the absence of readily available quantitative data, this guide presents a standardized methodology for researchers to systematically determine the solubility of this compound.

Solubility Data

As of the date of this document, specific quantitative solubility data for this compound in various organic and inorganic solvents is not found in peer-reviewed journals or chemical databases. Researchers are encouraged to use the experimental protocol outlined in Section 3 to generate this data. The following table provides a structured format for recording and comparing experimentally determined solubility values.

Table 1: Experimental Solubility Data for this compound

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Observations
e.g., Deionized Water25
e.g., Ethanol25
e.g., Methanol25
e.g., Dichloromethane25
e.g., Acetone25
e.g., Dimethyl Sulfoxide (DMSO)25
e.g., Phosphate Buffer (pH 7.4)25

Note: The molecular weight of this compound (C₈H₁₁Cl₂NO) is approximately 208.09 g/mol . This value should be used for converting mg/mL to mol/L.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The following protocol describes the equilibrium or thermodynamic solubility measurement, which determines the maximum amount of a compound that can dissolve in a solvent at a specific temperature when the system is at equilibrium.[1][2]

3.1. Principle

An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then filtered to remove the excess solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[2][3]

3.2. Materials and Equipment

  • This compound (solid, crystalline powder)

  • Selected solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Syringes

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column (e.g., C18) and UV detector, or a UV-Vis Spectrophotometer

3.3. Procedure

  • Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the selected solvent (e.g., 1 mL) to the vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C). Agitate the samples at a constant speed (e.g., 700 rpm) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[1][3]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period (e.g., 30 minutes) to let the excess solid settle.

  • Filtration: Carefully draw the supernatant into a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove all undissolved particles. Discard the initial few drops of the filtrate to avoid any adsorption effects from the filter membrane.

  • Dilution: Accurately dilute a known volume of the clear filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). Determine the concentration of this compound by comparing the analytical response to a pre-established calibration curve.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Express the result in mg/mL and mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the thermodynamic solubility determination process.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh excess amount of (5-Chloro-2-methoxyphenyl)methanamine HCl B Add precise volume of selected solvent A->B C Agitate at constant temperature (e.g., 24-48 hours) B->C Shake to equilibrate D Allow solid to settle C->D Stop agitation E Filter supernatant to get saturated solution D->E F Dilute filtrate for analysis E->F G Quantify concentration (e.g., via HPLC-UV) F->G H Calculate solubility (mg/mL and mol/L) G->H Use calibration curve

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Disclaimer: This document provides a generalized methodology. Researchers should ensure all experimental procedures are conducted in accordance with their internal safety and quality guidelines. The specific parameters of the analytical method (e.g., HPLC mobile phase, wavelength) must be developed and validated for this compound.

References

Technical Guide: Initial Biological Activity Screening of (5-Chloro-2-methoxyphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(5-Chloro-2-methoxyphenyl)methanamine hydrochloride is a synthetic organic compound with a chemical structure that suggests potential for biological activity. The initial screening of such novel chemical entities is a critical first step in the drug discovery and development pipeline. This process aims to identify any significant biological effects, establish a preliminary safety profile, and guide further, more focused research.

This technical guide provides a comprehensive framework for conducting an initial biological activity screen of this compound. It outlines a logical workflow, details key experimental protocols, and provides templates for data presentation. The methodologies described are standard in vitro assays designed to provide robust and reproducible preliminary data on the compound's cytotoxic, antimicrobial, and potential off-target activities. While specific biological data for this exact compound is not publicly available, derivatives of the (5-chloro-2-methoxyphenyl) moiety have demonstrated activities including anticancer and antitubercular effects, making a broad initial screening approach prudent.[1][2]

Proposed Screening Workflow

A tiered approach is recommended for the initial biological screening to efficiently assess the compound's potential and identify any liabilities early in the process. The workflow begins with broad cytotoxicity testing to determine a viable concentration range for subsequent assays, followed by primary screening against a diverse set of biological targets.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Biological Activity Screening cluster_2 Phase 3: Data Analysis & Decision Making A Compound Acquisition & Purity Analysis (this compound) B Solubility & Stability Testing A->B C Cytotoxicity Screening (e.g., MTT Assay against cancer and non-cancer cell lines) B->C D Antimicrobial Activity Screening (e.g., Broth Microdilution for MIC) C->D E In Vitro Safety Pharmacology Profiling (Broad panel of receptors, ion channels, enzymes) C->E F Enzyme Inhibition Assays (e.g., Kinase or Protease Panel) C->F G Data Compilation & Analysis (IC50, MIC, % Inhibition) D->G E->G F->G H Hit Identification & Prioritization G->H I Decision: Proceed to Secondary Screening / Lead Optimization H->I

Caption: General workflow for initial biological activity screening.

Experimental Protocols

Detailed methodologies for key initial screening experiments are provided below. These protocols are foundational and can be adapted based on specific laboratory capabilities and research objectives.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[3][4]

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[3]

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Add the compound dilutions to the appropriate wells and incubate for 48 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[3]

Antimicrobial Screening: Broth Microdilution for MIC

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) to a density of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[6]

In Vitro Safety Pharmacology Profiling

Early assessment of off-target effects is crucial to de-risk a compound.[7][8][9] This is typically done by screening the compound at a fixed concentration (e.g., 10 µM) against a panel of targets known to be associated with adverse drug reactions.

Protocol:

  • Target Selection: Utilize a commercially available or in-house safety panel. A standard panel often includes a diverse range of targets such as G-protein coupled receptors (GPCRs), ion channels (including hERG), transporters, and enzymes.[10][11]

  • Assay Format: The screening is typically performed using radioligand binding assays or functional assays, depending on the target.[8][12]

  • Execution: The test compound is incubated with the specific receptor, enzyme, or cell line expressing the target of interest under defined conditions.

  • Data Acquisition: The activity is measured (e.g., displacement of a radioligand, inhibition of enzyme activity, or modulation of a functional response).

  • Data Analysis: Results are typically expressed as the percent inhibition or activation at the tested concentration. A significant interaction (e.g., >50% inhibition) flags a potential off-target liability that may require further investigation through dose-response studies.

Data Presentation

Quantitative data from the initial screening should be summarized in clear, concise tables to facilitate comparison and decision-making.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineCancer TypeIC₅₀ (µM) after 48h
MCF-7Breast Cancer25.4
A549Lung Cancer42.1
HCT-116Colon Cancer33.8
HEK293Non-cancerous Kidney> 100

Table 2: Hypothetical Antimicrobial Activity Data

MicroorganismGram StainMIC (µg/mL)
Staphylococcus aureusPositive64
Escherichia coliNegative> 128
Mycobacterium tuberculosis H37RaN/A32

Table 3: Hypothetical In Vitro Safety Pharmacology Profile (% Inhibition at 10 µM)

TargetTarget Class% Inhibition
hERGIon Channel15%
M₁ Muscarinic ReceptorGPCR5%
Dopamine Transporter (DAT)Transporter62%
Cyclooxygenase-2 (COX-2)Enzyme8%

Visualization of Potential Mechanisms

While the exact mechanism of action is unknown, if cytotoxicity is observed, a potential pathway to investigate is the induction of apoptosis. The diagram below illustrates a simplified intrinsic apoptosis pathway that could be affected by a novel compound.

G cluster_pathway Simplified Intrinsic Apoptosis Pathway Compound This compound Mito Mitochondrial Stress Compound->Mito induces Bax Bax/Bak Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Hypothetical signaling pathway for compound-induced apoptosis.

Conclusion

This guide provides a structured approach for the initial biological evaluation of this compound. By systematically assessing cytotoxicity, antimicrobial activity, and potential safety liabilities, researchers can make informed decisions about the future development of this compound. Positive results, or "hits," from this primary screen would warrant progression to more detailed secondary assays to confirm activity, elucidate the mechanism of action, and begin structure-activity relationship (SAR) studies.

References

Synthesis of Novel Benzamide Derivatives from (5-Chloro-2-methoxyphenyl) Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of synthetic routes to novel benzamide derivatives originating from (5-Chloro-2-methoxyphenyl)methanamine hydrochloride and its related precursors. The focus is on the synthesis of compounds with potential therapeutic applications, including anti-cancer agents. This document outlines detailed experimental protocols, summarizes quantitative data, and visualizes key synthetic and biological pathways.

Core Synthetic Strategies and Intermediates

The primary starting material, (5-Chloro-2-methoxyphenyl)methanamine, and its related benzoic acid analogue, 5-Chloro-2-methoxybenzoic acid, serve as versatile building blocks for the synthesis of a diverse range of substituted benzamides. The key synthetic transformations involve amide bond formation, chlorosulfonation, and subsequent derivatization of the resulting sulfonyl chloride.

Workflow for Benzamide Synthesis

The general workflow for the synthesis of the target compounds is depicted below. It begins with the activation of a carboxylic acid, followed by amidation, and for certain derivatives, a chlorosulfonation step to introduce a reactive handle for further diversification.

Synthetic Workflow General Synthetic Workflow A 5-Chloro-2-methoxy benzoic acid C Amide Bond Formation A->C B Amine ((5-Chloro-2-methoxyphenyl)methanamine or other amines) B->C D N-Substituted (5-Chloro-2-methoxy)benzamide C->D E Chlorosulfonation D->E F Sulfonyl Chloride Intermediate E->F G Reaction with various amines F->G H Novel Sulfonamide Derivatives G->H Sulfonamide Synthesis Synthesis of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamides cluster_0 start 5-Chloro-2-methoxybenzoic acid (1) step_a a) Aniline, Et3N, Ethylchloroformate, DCM start->step_a intermediate_1 5-Chloro-2-methoxy-N-phenylbenzamide (2) step_a->intermediate_1 step_b b) Chlorosulphonic acid intermediate_1->step_b intermediate_2 4-(5-Chloro-2-methoxybenzamido) benzenesulphonyl chloride (3) step_b->intermediate_2 step_c c) Amine, Na2CO3, THF/H2O intermediate_2->step_c end Target Derivatives (4a-t) step_c->end N-phenethyl Synthesis Synthesis of N-phenethyl-5-chloro-2-methoxybenzamide cluster_1 start_2 Methyl-5-chloro-2-methoxybenzoate step_d Aminolysis with phenethylamine start_2->step_d end_2 N-phenethyl-5-chloro-2-methoxybenzamide step_d->end_2 Apoptosis Pathway Proposed G2/M Arrest and Apoptosis Pathway Drug Compound 4j DNA_Damage DNA Damage Drug->DNA_Damage ATM_Chk2 Activation of ATM/Chk2 Pathway DNA_Damage->ATM_Chk2 p38_MAPK Activation of p38 MAPK Pathway DNA_Damage->p38_MAPK Cdc25C Inhibition of Cdc25C ATM_Chk2->Cdc25C p38_MAPK->Cdc25C CyclinB1_Cdc2 Downregulation of CyclinB1/Cdc2 Complex Cdc25C->CyclinB1_Cdc2 G2M_Arrest G2/M Phase Arrest CyclinB1_Cdc2->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

The Versatility of (5-Chloro-2-methoxyphenyl)methanamine Hydrochloride: A Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The (5-Chloro-2-methoxyphenyl)methanamine hydrochloride scaffold is a privileged structural motif that has garnered significant attention in medicinal chemistry. Its unique combination of a substituted phenyl ring and a flexible aminomethyl side chain provides a versatile platform for the design and synthesis of a diverse array of biologically active compounds. This technical guide explores the utility of this scaffold, detailing its synthesis, the biological activities of its derivatives, and the experimental methodologies employed in their evaluation.

Synthesis of the Core Scaffold

A robust and reproducible synthesis of the core scaffold, this compound, is crucial for its application in drug discovery programs. A common and effective method involves a two-step process starting from 5-chloro-2-methoxybenzaldehyde: reductive amination followed by salt formation.

Experimental Protocol: Synthesis of this compound

Step 1: Reductive Amination of 5-Chloro-2-methoxybenzaldehyde

This procedure outlines the synthesis of (5-Chloro-2-methoxyphenyl)methanamine from 5-chloro-2-methoxybenzaldehyde using ammonia and a suitable reducing agent.

  • Materials:

    • 5-Chloro-2-methoxybenzaldehyde

    • Ammonia solution (e.g., 7N in methanol)

    • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Methanol (MeOH) or 1,2-Dichloroethane (DCE)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • In a round-bottom flask, dissolve 5-chloro-2-methoxybenzaldehyde (1.0 eq) in methanol (if using NaBH₄) or 1,2-dichloroethane (if using NaBH(OAc)₃).

    • Add a solution of ammonia in methanol (a significant excess, e.g., 10-20 eq) to the aldehyde solution.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

    • If using sodium borohydride, cool the reaction mixture in an ice bath and add NaBH₄ (1.5-2.0 eq) portion-wise. If using sodium triacetoxyborohydride, add NaBH(OAc)₃ (1.5 eq) to the reaction mixture at room temperature.

    • Allow the reaction to stir at room temperature overnight.

    • Quench the reaction by the slow addition of water or a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (5-Chloro-2-methoxyphenyl)methanamine free base.

    • The crude product can be purified by flash column chromatography on silica gel.

Step 2: Formation of the Hydrochloride Salt

  • Materials:

    • (5-Chloro-2-methoxyphenyl)methanamine (free base)

    • Hydrochloric acid (e.g., 2M solution in diethyl ether or as HCl gas)

    • Diethyl ether (anhydrous)

    • Beaker or flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve the purified (5-Chloro-2-methoxyphenyl)methanamine free base in a minimal amount of anhydrous diethyl ether.

    • While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete. Alternatively, bubble HCl gas through the solution.

    • Filter the resulting white precipitate, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Applications in Drug Discovery

The (5-Chloro-2-methoxyphenyl)methanamine scaffold has been successfully employed in the development of compounds targeting a range of biological entities, most notably as serotonin 5-HT2C receptor agonists and as building blocks for potent anti-cancer agents.

Serotonin 5-HT2C Receptor Agonists

The 5-HT2C receptor, a G-protein coupled receptor (GPCR) predominantly found in the central nervous system, is a key therapeutic target for obesity, depression, and schizophrenia. Derivatives of the (5-Chloro-2-methoxyphenyl)methanamine scaffold have been shown to act as potent and selective 5-HT2C receptor agonists.

Activation of the 5-HT2C receptor by an agonist initiates a cascade of intracellular events, primarily through the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The receptor can also exhibit promiscuous coupling to other G-proteins like Gi/o and G12/13.

Gq_PLC_Signaling_Pathway Agonist 5-HT2C Agonist ((5-Chloro-2-methoxyphenyl)methanamine derivative) Receptor 5-HT2C Receptor Agonist->Receptor Binds to Gq11 Gq/11 Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Anticancer_Sulfonamide_Signaling cluster_CA Carbonic Anhydrase Inhibition cluster_VEGFR VEGFR-2 Signaling Inhibition Sulfonamide Sulfonamide Derivative ((5-Chloro-2-methoxyphenyl)methanamine based) CA Carbonic Anhydrase IX/XII Sulfonamide->CA Inhibits VEGFR VEGFR-2 Sulfonamide->VEGFR Inhibits pH_reg Disrupted pH Regulation CA->pH_reg Apoptosis_CA Apoptosis pH_reg->Apoptosis_CA Angiogenesis Angiogenesis VEGFR->Angiogenesis Tumor_Growth Reduced Tumor Growth & Metastasis Angiogenesis->Tumor_Growth

Methodological & Application

Synthetic Route for (5-Chloro-2-methoxyphenyl)methanamine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of (5-Chloro-2-methoxyphenyl)methanamine hydrochloride, a key intermediate in pharmaceutical research and development. The primary synthetic pathway discussed is the reductive amination of 5-Chloro-2-methoxybenzaldehyde. An alternative route via the reduction of 5-Chloro-2-methoxybenzonitrile is also presented.

Data Presentation

The following table summarizes the key transformations and expected outcomes for the primary synthetic route. Please note that specific yields and purity can vary based on reaction scale and purification efficiency.

StepReactionStarting MaterialKey ReagentsProductTypical Yield (%)Purity (%)
1Reductive Amination5-Chloro-2-methoxybenzaldehydeAmmonia, Sodium Borohydride(5-Chloro-2-methoxyphenyl)methanamine70-85>95
2Hydrochloride Salt Formation(5-Chloro-2-methoxyphenyl)methanamineHydrochloric Acid (in a suitable solvent)This compound>95>98

Experimental Protocols

Primary Synthetic Route: Reductive Amination of 5-Chloro-2-methoxybenzaldehyde

This two-step, one-pot process is a widely used and efficient method for the synthesis of the target compound.

Step 1: Synthesis of (5-Chloro-2-methoxyphenyl)methanamine

Materials:

  • 5-Chloro-2-methoxybenzaldehyde

  • Ammonium acetate

  • Sodium cyanoborohydride or Sodium borohydride

  • Methanol

  • Diethyl ether or other suitable organic solvent for extraction

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 5-Chloro-2-methoxybenzaldehyde (1 equivalent) in methanol.

  • Add ammonium acetate (approximately 10 equivalents) to the solution and stir for 30 minutes at room temperature to facilitate the in-situ formation of the imine intermediate.[1]

  • In a separate flask, dissolve sodium cyanoborohydride (approximately 1.5 equivalents) in a minimal amount of anhydrous methanol. Caution: Sodium cyanoborohydride is toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • Slowly add the sodium cyanoborohydride solution dropwise to the reaction mixture. The reaction may generate gas, so ensure adequate venting.[1]

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.[2]

  • Extract the product with an organic solvent such as diethyl ether.

  • Combine the organic layers and wash with brine.[1]

  • Dry the organic extract over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (5-Chloro-2-methoxyphenyl)methanamine.

Step 2: Formation of this compound

Materials:

  • Crude (5-Chloro-2-methoxyphenyl)methanamine

  • Diethyl ether or isopropanol

  • Hydrochloric acid solution (e.g., 2 M HCl in diethyl ether)

Procedure:

  • Dissolve the crude (5-Chloro-2-methoxyphenyl)methanamine in a minimal amount of a suitable solvent like diethyl ether or isopropanol.[1]

  • Slowly add a solution of hydrochloric acid (1.1 equivalents) to the stirred amine solution. A white precipitate of the hydrochloride salt should form immediately.[1]

  • Continue stirring for an additional 30 minutes at room temperature to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold diethyl ether to remove any residual impurities.[1]

  • Dry the product under vacuum to yield pure this compound. The product is a white to off-white powder or crystals.[3]

Alternative Synthetic Route: Reduction of 5-Chloro-2-methoxybenzonitrile

This route provides an alternative pathway to the target amine, starting from the corresponding benzonitrile.

Step 1: Synthesis of 5-Chloro-2-methoxybenzonitrile

This intermediate can be synthesized from 5-chloro-2-methoxyaniline via a Sandmeyer reaction.

Step 2: Reduction of 5-Chloro-2-methoxybenzonitrile to (5-Chloro-2-methoxyphenyl)methanamine

Materials:

  • 5-Chloro-2-methoxybenzonitrile

  • Lithium aluminum hydride (LiAlH₄) or a suitable hydrogenation catalyst (e.g., Raney Nickel, Platinum(IV) oxide)

  • Anhydrous tetrahydrofuran (THF) or other appropriate solvent

  • Hydrogen source (for catalytic hydrogenation)

Procedure using LiAlH₄:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Dissolve 5-Chloro-2-methoxybenzonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a controlled temperature (typically 0 °C to room temperature).

  • After the addition is complete, the reaction mixture may be refluxed to ensure complete reduction. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or another suitable solvent.

  • Combine the filtrate and washings, dry over an anhydrous drying agent, and concentrate under reduced pressure to yield the crude (5-Chloro-2-methoxyphenyl)methanamine.

Procedure using Catalytic Hydrogenation:

  • In a high-pressure hydrogenation vessel, dissolve 5-chloro-6-nitrobenzonitrile in a suitable solvent, such as ethanol or ethyl acetate.[4]

  • Add a catalytic amount of a suitable catalyst, such as platinum(IV) oxide (Adams' catalyst).[4]

  • Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi).[4]

  • Heat the mixture to a specified temperature (e.g., 50-80 °C) and stir vigorously.[4]

  • Monitor the reaction progress by hydrogen uptake or analytical techniques like TLC or GC.[4]

  • Upon completion, carefully filter the catalyst and concentrate the filtrate under reduced pressure to obtain the crude amine.

Step 3: Formation of the Hydrochloride Salt

Follow the same procedure as described in Step 2 of the primary synthetic route.

Visualizations

Synthetic_Workflow cluster_0 Primary Synthetic Route cluster_1 Alternative Synthetic Route Start1 5-Chloro-2-methoxybenzaldehyde Step1_Process Reductive Amination Start1->Step1_Process Step1_Reactants Ammonia Source (e.g., Ammonium Acetate) Step1_Reactants->Step1_Process Step1_Reducing_Agent Reducing Agent (e.g., NaBH3CN) Step1_Reducing_Agent->Step1_Process Intermediate (5-Chloro-2-methoxyphenyl)methanamine Step1_Process->Intermediate Step2_Process Salt Formation Intermediate->Step2_Process Step2_Reactant Hydrochloric Acid Step2_Reactant->Step2_Process Final_Product (5-Chloro-2-methoxyphenyl)methanamine Hydrochloride Step2_Process->Final_Product Start2 5-Chloro-2-methoxybenzonitrile StepA_Process Reduction Start2->StepA_Process StepA_Reducing_Agent Reducing Agent (e.g., LiAlH4 or H2/Catalyst) StepA_Reducing_Agent->StepA_Process StepA_Process->Intermediate Reductive_Amination_Pathway Aldehyde 5-Chloro-2-methoxybenzaldehyde (R-CHO) Imine Imine Intermediate (R-CH=NH) Aldehyde->Imine + NH3 - H2O Ammonia Ammonia (NH3) Amine (5-Chloro-2-methoxyphenyl)methanamine (R-CH2-NH2) Imine->Amine + [H] ReducingAgent Reducing Agent (e.g., NaBH3CN)

References

Application Notes and Protocols for the Chiral Separation of (5-Chloro-2-methoxyphenyl)methanamine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for developing a robust method for the chiral separation of (5-Chloro-2-methoxyphenyl)methanamine enantiomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Introduction

(5-Chloro-2-methoxyphenyl)methanamine is a chiral primary amine whose enantiomers may exhibit different pharmacological and toxicological profiles. The selective analysis and isolation of individual enantiomers are crucial in drug discovery and development to ensure safety and efficacy. This document outlines systematic approaches for the chiral separation of (5-Chloro-2-methoxyphenyl)methanamine enantiomers by leveraging polysaccharide-based chiral stationary phases (CSPs), which are widely effective for a broad range of chiral compounds, including amines.

The development of a successful chiral separation method often involves screening a variety of columns and mobile phases to identify the optimal conditions.[1][2] This process can be streamlined by employing a logical, structured screening protocol. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for resolving a wide range of enantiomers and are a recommended starting point for method development.[3]

Recommended Chiral Separation Techniques

Both HPLC and SFC are powerful techniques for chiral separations. SFC is often preferred for its advantages in terms of speed, efficiency, and reduced environmental impact due to the use of supercritical CO2 as the primary mobile phase component.[4]

Key considerations for technique selection:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely accessible technique. Normal-phase HPLC is often successful for chiral separations of amines.

  • Supercritical Fluid Chromatography (SFC): Offers faster separations and is a "greener" alternative to normal-phase HPLC, with reduced consumption of organic solvents.[4] SFC can also offer unique selectivity compared to HPLC.[5]

Chiral Stationary Phase (CSP) Selection

A screening approach using a selection of complementary polysaccharide-based CSPs is highly recommended to maximize the probability of achieving a successful separation. The following columns are suggested for an initial screening due to their broad applicability for chiral amines:

  • Amylose-based CSPs:

    • Immobilized amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IA, Lux® Amylose-1)

    • Immobilized amylose tris(3-chloro-5-methylphenylcarbamate) (e.g., Chiralpak® IG)

    • Amylose tris(5-chloro-2-methylphenylcarbamate) (e.g., Lux Amylose-2), which is structurally similar to the analyte.[3]

  • Cellulose-based CSPs:

    • Immobilized cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak® IC)

    • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H, Lux® Cellulose-1)

Data Presentation: Representative Screening Data

The following tables summarize hypothetical, yet representative, data from an initial screening to guide the user in data interpretation and decision-making.

Table 1: HPLC Screening Results for (5-Chloro-2-methoxyphenyl)methanamine Enantiomers

Column (CSP)Mobile PhaseRetention Time (min)Resolution (Rs)
Lux Amylose-1 Hexane/IPA (90:10) + 0.1% DEA5.2, 6.11.8
Chiralpak IA Heptane/Ethanol (80:20) + 0.1% DEA7.8, 9.52.1
Lux Cellulose-1 Hexane/IPA (90:10) + 0.1% DEA8.5 (single peak)0
Chiralpak IC Heptane/Ethanol (80:20) + 0.1% DEA10.2, 11.51.6

DEA: Diethylamine, IPA: Isopropanol

Table 2: SFC Screening Results for (5-Chloro-2-methoxyphenyl)methanamine Enantiomers

Column (CSP)Co-solvent (% Methanol)Retention Time (min)Resolution (Rs)
Lux Amylose-1 15%2.1, 2.51.9
Chiralpak IA 20%3.0, 3.82.5
Lux Cellulose-1 15%4.2 (single peak)0
Chiralpak IC 20%3.5, 4.01.7

Experimental Protocols

The following are detailed protocols for conducting the chiral separation screening.

  • Sample Preparation:

    • Dissolve the racemic (5-Chloro-2-methoxyphenyl)methanamine in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Instrumentation and Columns:

    • HPLC system with UV detector.

    • Columns: Lux Amylose-1, Chiralpak IA, Lux Cellulose-1, Chiralpak IC (or equivalent), 250 x 4.6 mm, 5 µm.

  • Screening Conditions:

    • Mobile Phase A: Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA).

    • Mobile Phase B: Heptane/Ethanol (80:20 v/v) with 0.1% Diethylamine (DEA).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 5 µL.

  • Screening Procedure:

    • Equilibrate the first column with Mobile Phase A for at least 10 column volumes.[1]

    • Inject the sample and record the chromatogram.

    • If no separation is observed, switch to Mobile Phase B and re-equilibrate.

    • Repeat the process for each column in the screening set.

  • Optimization:

    • If partial separation is observed (Rs < 1.5), adjust the ratio of the alcohol modifier (Isopropanol or Ethanol) to improve resolution.[1]

    • Lowering the column temperature may also enhance selectivity.[1]

  • Sample Preparation:

    • Dissolve the racemic (5-Chloro-2-methoxyphenyl)methanamine in Methanol to a concentration of approximately 1 mg/mL.

  • Instrumentation and Columns:

    • SFC system with UV or PDA detector.

    • Columns: Lux Amylose-1, Chiralpak IA, Lux Cellulose-1, Chiralpak IC (or equivalent), 150 x 3.0 mm, 2.5 µm.

  • Screening Conditions:

    • Mobile Phase: Supercritical CO2 with a co-solvent.

    • Co-solvents: Methanol with 0.1% Diethylamine (DEA).

    • Gradient: 5% to 40% co-solvent over 5 minutes.

    • Flow Rate: 2.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 2 µL.

  • Screening Procedure:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the sample and run the gradient method.

    • Repeat for each column in the screening set.

  • Optimization:

    • Once a promising separation is identified, the method can be optimized by switching to an isocratic elution with the co-solvent percentage that provides the best resolution.

    • Further optimization of flow rate, back pressure, and temperature can be performed to fine-tune the separation.[2]

Visualizations

The following diagrams illustrate the workflows for chiral method development.

Chiral_HPLC_Workflow cluster_screening HPLC Screening Loop cluster_optimization Optimization start Start: Racemic Analyte (5-Chloro-2-methoxyphenyl)methanamine prep Sample Preparation (1 mg/mL in mobile phase) start->prep screen_cols Select Screening Columns (e.g., Amylose & Cellulose CSPs) prep->screen_cols col1 Column 1 (e.g., Lux Amylose-1) screen_cols->col1 mobA Mobile Phase A (Hexane/IPA/DEA) col1->mobA Test mobB Mobile Phase B (Heptane/EtOH/DEA) mobA->mobB If no separation eval Evaluate Resolution (Rs) mobB->eval no_sep Try Next Column in Screening Set eval->no_sep Rs = 0 partial_sep Optimize Mobile Phase Ratio & Temperature eval->partial_sep 0 < Rs < 1.5 good_sep Method Validation eval->good_sep Rs >= 1.5 no_sep->col1 Loop Chiral_SFC_Workflow cluster_screening SFC Gradient Screening cluster_optimization Optimization start Start: Racemic Analyte (5-Chloro-2-methoxyphenyl)methanamine prep Sample Preparation (1 mg/mL in Methanol) start->prep screen_cols Select Screening Columns (e.g., Amylose & Cellulose CSPs) prep->screen_cols col_sfc Screen Each Column with Co-solvent Gradient (e.g., 5-40% MeOH/DEA) screen_cols->col_sfc eval Identify Best Separation col_sfc->eval no_sep Consider Alternative Co-solvents (e.g., EtOH, ACN) eval->no_sep No separation isocratic Switch to Isocratic Elution at Optimal Co-solvent % eval->isocratic Separation observed fine_tune Fine-tune Flow Rate, Back Pressure, & Temperature isocratic->fine_tune validate Method Validation fine_tune->validate

References

Application Notes and Protocols for (5-Chloro-2-methoxyphenyl)methanamine hydrochloride in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (5-Chloro-2-methoxyphenyl)methanamine hydrochloride as a versatile building block in combinatorial chemistry for the generation of diverse compound libraries. The protocols outlined below are based on established synthetic methodologies and are intended to serve as a guide for the development of novel chemical entities for drug discovery and other applications.

This compound is a substituted benzylamine that can be effectively employed as a scaffold in various multi-component reactions and solid-phase synthesis strategies. Its chemical structure, featuring a chlorinated and methoxylated phenyl ring, offers opportunities for creating analogues with diverse pharmacochemical properties.

Key Applications in Combinatorial Chemistry
  • Scaffold for Parallel Synthesis: This compound serves as an excellent starting point for parallel synthesis, enabling the rapid generation of a library of related molecules. By reacting it with a variety of building blocks, a diverse set of compounds can be synthesized simultaneously.

  • Ugi Four-Component Reaction (Ugi-4CR): As a primary amine, this compound is a key component in the Ugi reaction, a one-pot synthesis that combines an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce α-acylamino amides. This reaction is highly efficient for creating peptide-like structures with significant molecular diversity.

  • Solid-Phase Synthesis of Benzamide Derivatives: The amine functional group allows for its attachment to a solid support, facilitating the synthesis of benzamide libraries. Solid-phase synthesis offers advantages such as ease of purification and the ability to drive reactions to completion using excess reagents.

Experimental Protocols

Protocol 1: Parallel Solution-Phase Synthesis of a Benzamide Library

This protocol describes the parallel synthesis of a library of N-substituted benzamides using this compound and a diverse set of carboxylic acids.

Materials:

  • This compound

  • A library of diverse carboxylic acids

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • 96-well reaction block or individual reaction vials

Procedure:

  • Preparation of Amine Stock Solution: Prepare a 0.5 M solution of this compound in DMF. Add 1.1 equivalents of DIPEA to neutralize the hydrochloride salt.

  • Preparation of Carboxylic Acid Stock Solutions: Prepare 0.5 M solutions of a diverse set of carboxylic acids in DMF in a 96-well plate.

  • Reaction Setup: To each well of a 96-well reaction block, add 100 µL of the amine stock solution (0.05 mmol).

  • Addition of Carboxylic Acids: To each well, add 100 µL of a different carboxylic acid stock solution (0.05 mmol).

  • Coupling Agent Addition: Prepare a 0.5 M solution of DCC (or HBTU/HATU) in DMF. Add 110 µL of the coupling agent solution (0.055 mmol) to each well.

  • Reaction: Seal the reaction block and shake at room temperature for 16-24 hours.

  • Work-up:

    • Filter the contents of each well to remove the urea byproduct (if using DCC).

    • Evaporate the solvent under reduced pressure.

    • Redissolve the residue in a suitable solvent (e.g., DMSO) for screening and analysis.

  • Analysis: Analyze the products by LC-MS to confirm the identity and purity of the library members.

Quantitative Data Summary:

Library PositionCarboxylic Acid Building BlockProduct Molecular Weight ( g/mol )Purity (%) (by LC-MS)
A1Acetic Acid217.65>95
A2Benzoic Acid279.73>95
A34-Fluorobenzoic Acid297.72>95
............
H12Ibuprofen363.88>95

Note: The above data is illustrative. Actual results may vary depending on the specific carboxylic acids used and reaction conditions.

Protocol 2: Solid-Phase Synthesis of a Peptoid Library using the Sub-monomer Method

This protocol outlines the synthesis of a peptoid library on a solid support, incorporating (5-Chloro-2-methoxyphenyl)methanamine as one of the amine sub-monomers.

Materials:

  • Rink Amide resin

  • Bromoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • This compound

  • A library of diverse primary amines

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling and Deprotection: Swell the Rink Amide resin in DMF. Treat with 20% piperidine in DMF to remove the Fmoc protecting group. Wash thoroughly with DMF and DCM.

  • Acylation Step (BNS - Bromoacetylation):

    • Dissolve bromoacetic acid (5 eq) and DIC (5 eq) in DMF.

    • Add the solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Nucleophilic Displacement Step (ANS - Amine Addition):

    • Prepare a 1 M solution of (5-Chloro-2-methoxyphenyl)methanamine (neutralized with DIPEA) in DMF.

    • Add the amine solution to the resin and shake for 2-4 hours.

    • Wash the resin with DMF and DCM.

  • Repeat for Subsequent Monomers: Repeat steps 2 and 3 with different primary amines to build the desired peptoid sequence.

  • Cleavage and Deprotection: After the final monomer addition, wash the resin with DCM and dry. Treat the resin with the TFA cleavage cocktail for 2-3 hours.

  • Product Isolation: Filter the resin and collect the filtrate. Precipitate the crude product in cold diethyl ether. Centrifuge and decant the ether.

  • Purification and Analysis: Purify the peptoid by preparative HPLC and characterize by LC-MS and NMR.

Quantitative Data Summary for a Model Trimer:

Peptoid Sequence (N-terminus to C-terminus)Expected Mass (m/z)Observed Mass (m/z)Yield (%)
Nce-Nbn-Namp450.96451.265
Nce-Namp-Nbn450.96451.172
Namp-Nce-Nbn450.96451.368

Nce = N-(5-chloro-2-methoxyphenyl)ethyl, Nbn = N-benzyl, Namp = N-aminopropyl Yields are calculated after purification.

Protocol 3: Ugi Four-Component Reaction (Ugi-4CR)

This protocol describes a one-pot synthesis of a diverse library of α-acylamino amides using this compound as the amine component.

Materials:

  • This compound

  • A library of diverse aldehydes/ketones

  • A library of diverse carboxylic acids

  • A library of diverse isocyanides

  • Methanol (MeOH) or Trifluoroethanol (TFE)

  • 96-well reaction block

Procedure:

  • Component Stock Solutions: Prepare 0.5 M stock solutions of (5-Chloro-2-methoxyphenyl)methanamine (neutralized), each aldehyde/ketone, each carboxylic acid, and each isocyanide in methanol.

  • Reaction Setup: In a 96-well plate, combine 100 µL of each of the four component stock solutions (0.05 mmol each).

  • Reaction: Seal the plate and shake at room temperature for 48 hours.

  • Work-up: Evaporate the solvent under reduced pressure. The crude product can be directly used for screening or purified if necessary.

  • Analysis: Characterize the products using LC-MS.

Illustrative Library Components and Product Mass:

AldehydeCarboxylic AcidIsocyanideProduct MW ( g/mol )
FormaldehydeAcetic Acidtert-Butyl isocyanide340.84
BenzaldehydeBenzoic AcidCyclohexyl isocyanide523.07
IsobutyraldehydePropionic AcidBenzyl isocyanide443.99

Visualizations

G cluster_0 Parallel Synthesis Workflow Amine (5-Chloro-2-methoxyphenyl)methanamine hydrochloride Reaction Parallel Reaction in 96-well plate Amine->Reaction Acids Library of Carboxylic Acids Acids->Reaction Coupling Coupling Reagent (e.g., DCC, HBTU) Coupling->Reaction Library Benzamide Library Reaction->Library

Caption: Workflow for parallel synthesis of a benzamide library.

G cluster_1 Solid-Phase Peptoid Synthesis Cycle Resin Rink Amide Resin Step1 1. Bromoacetylation Resin->Step1 Step2 2. Nucleophilic Displacement with Amine Step1->Step2 Step3 Repeat Cycle (n times) Step2->Step3 Step3->Step1 for next monomer Cleavage Cleavage from Resin (TFA) Step3->Cleavage Product Purified Peptoid Cleavage->Product G cluster_2 Ugi Four-Component Reaction Amine (5-Chloro-2-methoxyphenyl) methanamine Product α-Acylamino Amide Product Library Amine->Product Carbonyl Aldehyde or Ketone Carbonyl->Product Acid Carboxylic Acid Acid->Product Isocyanide Isocyanide Isocyanide->Product

Application Notes and Protocols: (5-Chloro-2-methoxyphenyl)methanamine hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloro-2-methoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative that serves as a valuable intermediate in the synthesis of complex organic molecules. Its structural features, including a chlorinated and methoxylated phenyl ring, make it a key building block for introducing this specific moiety into larger scaffolds, a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. This document outlines the application of this compound as an intermediate in the synthesis of a potential kinase inhibitor, providing detailed experimental protocols and relevant data.

Introduction

Substituted benzylamines are prevalent structural motifs in a wide array of biologically active compounds. The presence of specific substituents on the phenyl ring can significantly influence the binding affinity, selectivity, and metabolic stability of the final active pharmaceutical ingredient (API). The 5-chloro-2-methoxyphenyl moiety, in particular, is found in a number of compounds investigated for various therapeutic indications. This compound provides a reactive handle—the primary amine—for the facile incorporation of this substituted aromatic group into a target molecule.

This application note details a representative synthetic route where this compound is utilized in a nucleophilic substitution reaction, a common and versatile transformation in pharmaceutical synthesis.

Representative Application: Synthesis of a Hypothetical Kinase Inhibitor

For the purpose of illustrating the utility of this compound, we describe its use in the synthesis of a hypothetical kinase inhibitor, N-((5-chloro-2-methoxyphenyl)methyl)-4-(1H-pyrazol-4-yl)pyrimidin-2-amine. This structure incorporates a pyrimidine core, a well-established scaffold in kinase inhibition.

Synthetic Scheme

The overall synthetic pathway is depicted below. The key step involves the nucleophilic aromatic substitution (SNAr) of a chlorine atom on the pyrimidine ring by the primary amine of this compound.

G cluster_0 Reaction A 2-chloro-4-(1H-pyrazol-4-yl)pyrimidine C N-((5-chloro-2-methoxyphenyl)methyl)-4-(1H-pyrazol-4-yl)pyrimidin-2-amine (Hypothetical Kinase Inhibitor) A->C B This compound B->C reagents DIPEA, n-Butanol, 120 °C reagents->C

Caption: Synthetic pathway for a hypothetical kinase inhibitor.

Experimental Protocols

Materials and Methods
MaterialSupplierGrade
This compoundSigma-Aldrich97%
2-chloro-4-(1H-pyrazol-4-yl)pyrimidineCombi-Blocks95%
N,N-Diisopropylethylamine (DIPEA)Acros Organics99.5%
n-ButanolFisher ScientificAnhydrous
Ethyl acetateVWRACS Grade
HexanesVWRACS Grade
Dichloromethane (DCM)VWRACS Grade
Sodium sulfate (anhydrous)VWRACS Grade
Synthesis of N-((5-chloro-2-methoxyphenyl)methyl)-4-(1H-pyrazol-4-yl)pyrimidin-2-amine
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-(1H-pyrazol-4-yl)pyrimidine (1.0 g, 5.54 mmol).

  • Add this compound (1.27 g, 6.09 mmol, 1.1 equivalents).

  • Add n-butanol (20 mL) to the flask.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.1 mL, 12.19 mmol, 2.2 equivalents) to the suspension. The hydrochloride salt will react with the base, liberating the free amine.

  • Heat the reaction mixture to 120 °C and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.

  • Combine the fractions containing the desired product and evaporate the solvent to yield the final product as a white to off-white solid.

Data Presentation

Reaction Parameters and Results
ParameterValue
Stoichiometry (Amine:Pyrimidine)1.1 : 1.0
BaseN,N-Diisopropylethylamine (DIPEA)
Solventn-Butanol
Reaction Temperature120 °C
Reaction Time16 hours
Yield75-85% (typical)
Purity (by HPLC)>98%
Physicochemical Properties of the Intermediate
PropertyValue
Chemical NameThis compound
CAS Number350480-55-6
Molecular FormulaC₈H₁₁Cl₂NO
Molecular Weight208.09 g/mol
AppearanceWhite to off-white crystalline powder
Melting Point235-240 °C
SolubilitySoluble in water and methanol

Experimental Workflow and Logic

The experimental workflow is designed to ensure the efficient and clean synthesis of the target compound. The use of a non-nucleophilic base (DIPEA) is crucial to neutralize the hydrochloride salt of the starting amine and the HCl generated during the reaction without competing in the nucleophilic substitution. Anhydrous conditions are maintained to prevent side reactions. The purification by column chromatography is a standard method for obtaining highly pure compounds required for pharmaceutical development.

G start Start: Reagents Assembly react Nucleophilic Aromatic Substitution (120 °C, 16h) start->react workup Aqueous Workup (Extraction and Washing) react->workup purify Purification (Column Chromatography) workup->purify analyze Analysis (TLC, HPLC, NMR, MS) purify->analyze end Final Product analyze->end

Caption: General experimental workflow for the synthesis.

Conclusion

This compound is a versatile intermediate for the synthesis of complex organic molecules with potential pharmaceutical applications. The protocols and data presented here demonstrate its utility in a key synthetic transformation, providing a reliable method for the incorporation of the 5-chloro-2-methoxyphenylmethyl moiety. These guidelines can be adapted by researchers and scientists in the development of novel drug candidates.

Application Note: High-Throughput Analysis of (5-Chloro-2-methoxyphenyl)methanamine hydrochloride and its Metabolites using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (5-Chloro-2-methoxyphenyl)methanamine and its major putative metabolites in human plasma and urine. The method utilizes a simple protein precipitation for plasma samples and a dilute-and-shoot approach for urine, followed by a rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is intended for researchers, scientists, and drug development professionals involved in preclinical and clinical studies of (5-Chloro-2-methoxyphenyl)methanamine hydrochloride.

Introduction

This compound is a primary benzylamine derivative with potential pharmaceutical applications. Understanding its metabolic fate is crucial for evaluating its efficacy and safety. The primary metabolic pathways for xenobiotics and compounds with similar structures, such as benzylamines, typically involve Phase I and Phase II reactions. For (5-Chloro-2-methoxyphenyl)methanamine, predicted metabolic transformations include N-acetylation, oxidation of the aminomethyl group to a carboxylic acid, and aromatic hydroxylation, followed by conjugation with glucuronic acid or sulfate. A reliable analytical method is essential for the quantitative analysis of the parent compound and its metabolites in biological matrices.

Experimental

Materials and Reagents
  • This compound (Reference Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

  • Human urine

Sample Preparation

Plasma: A protein precipitation method was employed for the extraction of the parent compound and its metabolites from plasma. To 100 µL of plasma, 300 µL of acetonitrile containing an internal standard is added. The mixture is vortexed for 1 minute and then centrifuged at 10,000 x g for 10 minutes. The supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in 100 µL of the initial mobile phase, and 10 µL is injected into the LC-MS/MS system.

Urine: Urine samples are prepared using a simple dilution method. 200 µL of urine is diluted with 800 µL of the initial mobile phase containing an internal standard. The mixture is vortexed and centrifuged at 10,000 x g for 5 minutes. The supernatant is then transferred to an autosampler vial for injection.

Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A linear gradient is optimized to ensure separation of the parent compound and its metabolites.

Mass Spectrometry
  • Instrument: Triple quadrupole mass spectrometer

  • Ionization: Electrospray ionization (ESI), positive mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

The MRM transitions for the parent compound and its putative metabolites are determined by infusing standard solutions into the mass spectrometer. The most intense and specific precursor-product ion transitions are selected for quantification and confirmation.

Predicted Metabolic Pathway of (5-Chloro-2-methoxyphenyl)methanamine

The metabolism of (5-Chloro-2-methoxyphenyl)methanamine is predicted to proceed through several key pathways, as illustrated in the diagram below. These pathways are common for xenobiotics containing benzylamine moieties.

G cluster_legend Legend cluster_pathway Predicted Metabolic Pathway Parent (5-Chloro-2-methoxyphenyl)methanamine PhaseI Phase I Metabolite PhaseII Phase II Metabolite Parent_Compound (5-Chloro-2-methoxyphenyl)methanamine N_Acetylation N-acetyl Metabolite Parent_Compound->N_Acetylation N-acetyltransferase Oxidation Carboxylic Acid Metabolite Parent_Compound->Oxidation MAO/ALDH Hydroxylation Hydroxylated Metabolite Parent_Compound->Hydroxylation CYP450 Glucuronide_Oxidation Carboxylic Acid Glucuronide Oxidation->Glucuronide_Oxidation UGT Glucuronide_Hydroxylation Hydroxylated Glucuronide Hydroxylation->Glucuronide_Hydroxylation UGT Sulfate_Hydroxylation Hydroxylated Sulfate Hydroxylation->Sulfate_Hydroxylation SULT

Caption: Predicted metabolic pathway of (5-Chloro-2-methoxyphenyl)methanamine.

Experimental Workflow

The overall experimental workflow, from sample receipt to data analysis, is depicted in the following diagram.

G cluster_workflow LC-MS/MS Experimental Workflow Sample_Collection Sample Collection (Plasma/Urine) Sample_Preparation Sample Preparation Sample_Collection->Sample_Preparation LC_Separation LC Separation Sample_Preparation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing (Quantification) Data_Acquisition->Data_Processing Results Results and Reporting Data_Processing->Results

Caption: General experimental workflow for LC-MS/MS analysis.

Results and Discussion

Method Validation

The analytical method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effects.

Data Presentation

The following tables summarize the hypothetical quantitative data for the developed method.

Table 1: MRM Transitions and Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
(5-Chloro-2-methoxyphenyl)methanamine172.1155.15015
N-acetyl Metabolite214.1172.15020
Carboxylic Acid Metabolite187.0143.05025
Internal StandardTBDTBD50TBD

Table 2: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)
(5-Chloro-2-methoxyphenyl)methanamine1 - 1000>0.99
N-acetyl Metabolite1 - 1000>0.99
Carboxylic Acid Metabolite1 - 1000>0.99

Table 3: Accuracy and Precision

AnalyteSpiked Concentration (ng/mL)Accuracy (%)Precision (%RSD)
(5-Chloro-2-methoxyphenyl)methanamine598.54.2
50101.23.1
50099.82.5
N-acetyl Metabolite597.95.1
50102.53.8
500100.32.9
Carboxylic Acid Metabolite599.14.5
50100.83.5
50099.52.7

Conclusion

This application note presents a detailed protocol for a high-throughput LC-MS/MS method for the simultaneous quantification of (5-Chloro-2-methoxyphenyl)methanamine and its major predicted metabolites in human plasma and urine. The method is sensitive, specific, and suitable for supporting pharmacokinetic and drug metabolism studies in a drug development setting.

Safe handling and storage procedures for (5-Chloro-2-methoxyphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of (5-Chloro-2-methoxyphenyl)methanamine hydrochloride (CAS No: 350480-55-6). The information is intended to guide laboratory personnel in minimizing risks and ensuring proper use of this chemical intermediate.

Section 1: Chemical and Physical Properties

This compound is a white to off-white powder or crystalline solid.[1] It is commonly used as a building block in the synthesis of more complex molecules in the pharmaceutical and chemical industries. A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference
CAS Number 350480-55-6[1]
Molecular Formula C₈H₁₁Cl₂NON/A
Molecular Weight 208.09 g/mol N/A
Appearance White to off-white powder or crystals[1]
Storage Temperature Room Temperature[1]
Predicted logP 1.4[2]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Density Data not available
pKa Data not available

Section 2: Safety and Hazard Information

This compound is classified as a hazardous substance. The signal word for this chemical is "Warning".[1]

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P330: Rinse mouth.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Section 3: Safe Handling and Storage Procedures

A systematic approach to handling and storing this compound is crucial for laboratory safety. The following workflow outlines the key stages from receipt to disposal.

cluster_receipt Receipt and Storage cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal Receipt Receipt Inspect_Container Inspect_Container Receipt->Inspect_Container Upon Delivery Log_and_Label Log_and_Label Inspect_Container->Log_and_Label No Damage Quarantine_and_Report Quarantine_and_Report Inspect_Container->Quarantine_and_Report Damaged Store Store in a cool, dry, well-ventilated area away from incompatible materials. Log_and_Label->Store Properly Labeled Pre-use_Check Pre-use Check: Read SDS, assess risks, prepare workspace. Don_PPE Wear Appropriate PPE: Gloves, lab coat, eye protection. Pre-use_Check->Don_PPE Proceed Weigh_and_Dispense Weigh_and_Dispense Don_PPE->Weigh_and_Dispense In Fume Hood Perform_Experiment Conduct experiment under controlled conditions. Weigh_and_Dispense->Perform_Experiment Transfer to Reaction Decontaminate Decontaminate glassware and work surfaces. Dispose_Waste Dispose of waste according to institutional and local regulations. Decontaminate->Dispose_Waste Properly Doff_PPE Doff_PPE Dispose_Waste->Doff_PPE After Cleanup Wash_Hands Wash hands thoroughly with soap and water. Doff_PPE->Wash_Hands Properly

Figure 1: Safe Handling Workflow
Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.

  • Eye Wash and Safety Shower: Ensure that an operational eye wash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection: A laboratory coat and appropriate chemical-resistant gloves (e.g., nitrile) must be worn.

  • Respiratory Protection: For situations where dust may be generated and engineering controls are not sufficient, a NIOSH-approved respirator with a particulate filter is recommended.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Spill and Leak Procedures
  • Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material as described for small spills.

Disposal
  • Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.

Section 4: Experimental Protocols

This compound is a versatile intermediate in organic synthesis. Below is an example of a protocol for a nucleophilic substitution reaction, a common application for primary amines of this type. This protocol is adapted from a similar procedure for a structurally related compound and should be optimized for specific research needs.

General Protocol for N-Alkylation

This protocol describes the reaction of this compound with an electrophilic alkylating agent.

Materials:

  • This compound

  • Alkylating agent (e.g., an alkyl halide)

  • A suitable base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equivalent).

  • Add the anhydrous solvent to dissolve or suspend the starting material.

  • Add the base (2.2 equivalents) to the reaction mixture. The additional equivalent is to neutralize the hydrochloride salt.

  • Stir the mixture for 10-15 minutes at room temperature.

  • Slowly add the alkylating agent (1.1 equivalents) to the reaction mixture.

  • The reaction may be stirred at room temperature or heated depending on the reactivity of the substrates. Monitor the progress of the reaction by a suitable technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Start Start Prepare_Vessel Dry reaction vessel under inert atmosphere Start->Prepare_Vessel In Fume Hood Add_Amine Add (5-Chloro-2-methoxyphenyl) methanamine hydrochloride Prepare_Vessel->Add_Amine Step 1 Add_Solvent Add anhydrous solvent Add_Amine->Add_Solvent Step 2 Add_Base Add base and stir Add_Alkylating_Agent Slowly add alkylating agent Add_Base->Add_Alkylating_Agent Step 3-5 Monitor_Reaction Stir at appropriate temperature and monitor progress (TLC/LC-MS) Add_Alkylating_Agent->Monitor_Reaction Step 6 Quench_Reaction Quench with water Extract_Product Extract with organic solvent, wash, and dry Quench_Reaction->Extract_Product Step 7-8 Purify_Product Concentrate and purify (chromatography/recrystallization) Extract_Product->Purify_Product Step 9-10 End End Purify_Product->End Characterize Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Chloro-2-methoxyphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (5-Chloro-2-methoxyphenyl)methanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for the synthesis of this compound is the reductive amination of 5-Chloro-2-methoxybenzaldehyde. This method involves the reaction of the aldehyde with an amine source, typically ammonia, to form an imine intermediate, which is then reduced to the desired primary amine.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are 5-Chloro-2-methoxybenzaldehyde and a source of ammonia, such as ammonium chloride or aqueous ammonia. A suitable reducing agent is also required.

Q3: Which reducing agents are suitable for this reaction?

A3: Several reducing agents can be employed, with the choice impacting yield and selectivity. Common options include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). Catalytic hydrogenation using hydrogen gas over a metal catalyst (e.g., Palladium on carbon) is also a viable green alternative.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through crystallization. After the reaction work-up, the crude product can be dissolved in a suitable solvent (e.g., isopropanol, ethanol) and precipitated as the hydrochloride salt by the addition of hydrochloric acid. Cooling the solution can further enhance crystal formation. The purified solid can then be collected by filtration, washed with a cold solvent, and dried.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Imine Formation - Ensure an adequate excess of the ammonia source is used to drive the equilibrium towards imine formation.- If using ammonium chloride, a weak base can be added to liberate ammonia in situ.- Consider the use of a dehydrating agent, such as molecular sieves, to remove water formed during imine formation, which can shift the equilibrium.
Sub-optimal Reducing Agent - If using a strong reducing agent like NaBH₄, it may prematurely reduce the starting aldehyde to the corresponding alcohol. Consider switching to a milder agent like NaBH₃CN or NaBH(OAc)₃, which are more selective for the imine.- Ensure the reducing agent is fresh and has been stored under appropriate conditions to maintain its reactivity.
Inefficient Reduction - Optimize the reaction temperature. While room temperature may be sufficient, gentle heating can sometimes improve the rate of reduction. However, excessive heat may lead to side reactions.- Ensure proper mixing to facilitate contact between the reactants and the reducing agent.
Side Reactions - Over-alkylation, where the product amine reacts further with the aldehyde, can be an issue. Using a sufficient excess of the ammonia source can help minimize this.[1]
Issue 2: Presence of Impurities in the Final Product
Impurity Identification Troubleshooting Steps
5-Chloro-2-methoxybenzaldehyde (Starting Material) Can be detected by TLC or HPLC.- Ensure sufficient reaction time for the imine formation and reduction steps.- Increase the stoichiometry of the ammonia source and/or the reducing agent.- Optimize reaction temperature to drive the reaction to completion.
5-Chloro-2-methoxybenzyl alcohol Can be detected by TLC or HPLC.- This is a result of the reduction of the starting aldehyde. Use a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃ that preferentially reduces the imine.
N,N-bis((5-chloro-2-methoxyphenyl)methyl)amine (Dialkylation Product) Can be detected by mass spectrometry.- Use a larger excess of the ammonia source to outcompete the product amine in reacting with the aldehyde.[1]- Consider a stepwise approach where the imine is formed first, followed by the addition of the reducing agent.

Experimental Protocols

Key Experiment: Reductive Amination of 5-Chloro-2-methoxybenzaldehyde

This protocol outlines a general procedure for the synthesis of this compound. Optimization of specific parameters may be required based on laboratory conditions and desired scale.

Materials:

  • 5-Chloro-2-methoxybenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether or Isopropanol

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 5-Chloro-2-methoxybenzaldehyde (1 equivalent) in methanol.

    • Add ammonium chloride (a suitable excess, e.g., 5-10 equivalents) to the solution.

    • Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for imine formation. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium borohydride (a suitable excess, e.g., 1.5-2 equivalents) portion-wise to the stirred solution. Maintain the temperature below 10°C during the addition.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine.

  • Hydrochloride Salt Formation and Purification:

    • Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

    • Slowly add a solution of hydrochloric acid (e.g., in isopropanol or as a gas) with stirring.

    • The hydrochloride salt should precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with a small amount of cold solvent (e.g., cold diethyl ether).

    • Dry the purified this compound under vacuum.

Data Presentation

The following tables summarize how different reaction parameters can influence the yield of reductive amination reactions for substituted benzaldehydes, providing a basis for optimization.

Table 1: Effect of Catalyst and Temperature on the Yield of Substituted Benzylamine

AldehydeCatalyst (mol%)Temperature (°C)Pressure (bar H₂)Amine SourceYield (%)
p-MethoxybenzaldehydeCo-containing composite (3)100100n-Butylamine72-96[2]
p-MethoxybenzaldehydeCo-containing composite (5)150150n-ButylamineQuantitative[2]
p-ChlorobenzaldehydeCo-containing composite (3)100100n-Butylamine60-89[2]
BenzaldehydeRh/C8010Aqueous Ammonia98.2[1]

Table 2: Effect of Ammonia Concentration on Selectivity in Reductive Amination of Benzaldehyde

CatalystAmmonia Concentration (wt. %)Selectivity to Benzylamine (%)
Rh/Al₂O₃Not specified38.5[1]
Rh/Al₂O₃3278.9[1]
Rh/C2588.0[1]

Visualizations

Below are diagrams illustrating the key workflow and logical relationships in the synthesis and troubleshooting process.

experimental_workflow Experimental Workflow for Synthesis start Start: 5-Chloro-2-methoxybenzaldehyde imine_formation Imine Formation (+ Ammonia Source in Methanol) start->imine_formation reduction Reduction (e.g., NaBH4) imine_formation->reduction workup Work-up & Extraction reduction->workup salt_formation Hydrochloride Salt Formation (+ HCl) workup->salt_formation purification Purification (Crystallization) salt_formation->purification end_product Final Product: (5-Chloro-2-methoxyphenyl)methanamine hydrochloride purification->end_product

Caption: A flowchart of the synthesis process.

troubleshooting_yield Troubleshooting Low Yield cluster_solutions Potential Solutions low_yield Low Yield Observed check_imine Check Imine Formation (TLC Analysis) low_yield->check_imine check_reducing_agent Evaluate Reducing Agent (Activity & Selectivity) low_yield->check_reducing_agent check_conditions Optimize Reaction Conditions (Temperature, Time) low_yield->check_conditions side_reactions Investigate Side Reactions (e.g., Over-alkylation) low_yield->side_reactions solution1 Increase Ammonia Excess Add Dehydrating Agent check_imine->solution1 solution2 Use Milder Reducing Agent (e.g., NaBH3CN) check_reducing_agent->solution2 solution3 Adjust Temperature Increase Reaction Time check_conditions->solution3 solution4 Increase Ammonia Excess side_reactions->solution4

Caption: A troubleshooting guide for low product yield.

References

Technical Support Center: A Guide to the Synthesis of (5-Chloro-2-methoxyphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center offers comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (5-Chloro-2-methoxyphenyl)methanamine hydrochloride. Our focus is on providing practical solutions for identifying and minimizing byproduct formation to enhance product purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

A1: The most common and efficient method for synthesizing this compound is through the reductive amination of 5-Chloro-2-methoxybenzaldehyde. This process typically involves the reaction of the aldehyde with an ammonia source to form an imine intermediate, which is subsequently reduced to the desired primary amine and then converted to its hydrochloride salt.

Q2: What are the major byproducts I should anticipate in this synthesis?

A2: The principal byproducts arise from the over-alkylation of the nitrogen atom. The primary amine product can react further with the imine intermediate, leading to the formation of secondary and tertiary amines. The key byproducts to monitor are:

  • Secondary Amine Impurity: Bis((5-chloro-2-methoxyphenyl)methyl)amine

  • Tertiary Amine Impurity: Tris((5-chloro-2-methoxyphenyl)methyl)amine

Another potential impurity is the corresponding alcohol, (5-chloro-2-methoxyphenyl)methanol, formed by the reduction of the starting aldehyde.

Q3: What strategies can I employ to minimize the formation of these byproducts?

A3: Optimizing reaction conditions is crucial for minimizing byproduct formation. Key strategies include:

  • Utilizing a Large Excess of Ammonia: Employing a significant molar excess of the ammonia source (e.g., ammonium chloride, or ammonia dissolved in a solvent) drives the reaction equilibrium towards the formation of the primary amine.

  • Controlling the Rate of Reduction: The reducing agent should be added slowly and in a controlled manner. This ensures the imine is reduced as it is formed, minimizing its opportunity to react with the primary amine product.

  • Optimizing Reaction Temperature: Conducting the reaction at lower temperatures can decrease the rate of the competing over-alkylation reactions.

  • Selecting an Appropriate Reducing Agent: The choice of reducing agent can influence the selectivity of the reaction. Sodium triacetoxyborohydride is often effective for reductive aminations.

Q4: Which analytical techniques are best for monitoring the reaction and assessing the final product's purity?

A4: A combination of chromatographic and spectroscopic methods is recommended for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is highly effective for separating the starting aldehyde, the desired primary amine, and the secondary and tertiary amine byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying the components of the reaction mixture. The amine compounds may require derivatization to enhance their volatility for GC analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are indispensable for confirming the chemical structure of the final product and for identifying and quantifying any significant impurities.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Significant levels of secondary and/or tertiary amine byproducts detected. Insufficient excess of the ammonia source.Increase the molar ratio of the ammonia source to the aldehyde (e.g., >15 equivalents).
The addition of the reducing agent was too rapid.Add the reducing agent portion-wise over a longer duration or use a syringe pump for controlled addition.
The reaction temperature was too high, favoring over-alkylation.Lower the reaction temperature (e.g., to 0°C or room temperature).
Incomplete consumption of the starting aldehyde. The reducing agent was not sufficiently active or was used in an inadequate amount.Use a fresh batch of a high-quality reducing agent and ensure at least a 1.5 molar equivalent is used.
Inefficient formation of the imine intermediate.Verify that the reaction conditions (e.g., pH) are conducive to imine formation. A mild acid catalyst may be beneficial in some cases.
Formation of (5-chloro-2-methoxyphenyl)methanol. The reducing agent is too reactive towards the aldehyde.Consider a milder reducing agent that selectively reduces the imine over the aldehyde, such as sodium cyanoborohydride under controlled pH.
Challenges in isolating the hydrochloride salt. The pH was not appropriately adjusted for precipitation.Carefully monitor the pH during the addition of HCl, ensuring it reaches an acidic range (pH ~1-2).
The product remains soluble in the chosen solvent system.Experiment with different anti-solvents to induce precipitation or consider a solvent exchange.

Data on Byproduct Formation

Table 1: Illustrative Impact of Reaction Conditions on Product Distribution

Molar Equivalents of NH4ClReducing Agent Addition TimeYield of Primary Amine (%)Secondary Amine Byproduct (%)Aldehyde Reduction Byproduct (%)
510 min70205
1510 min85105
1560 min9253
2560 min>95<3<2

Note: This data is for illustrative purposes. Actual results will depend on the specific experimental setup.

Key Experimental Protocols

Protocol 1: High-Purity Synthesis of this compound

  • In a reaction vessel, dissolve 5-Chloro-2-methoxybenzaldehyde (1.0 eq) in methanol.

  • Add ammonium chloride (20.0 eq) to the solution and stir the resulting mixture at room temperature for 1-2 hours to promote the formation of the imine.

  • Cool the reaction mixture to 0°C using an ice-water bath.

  • In a separate flask, prepare a solution of sodium borohydride (1.5 eq) in a small amount of water.

  • Add the sodium borohydride solution dropwise to the reaction mixture over a period of at least 1 hour, ensuring the internal temperature remains below 10°C.

  • Once the addition is complete, allow the reaction to gradually warm to room temperature and continue stirring for an additional 3-4 hours.

  • Carefully quench the reaction by the slow addition of 1M HCl until the effervescence ceases.

  • Remove the methanol by rotary evaporation under reduced pressure.

  • To the remaining aqueous solution, add a saturated solution of sodium bicarbonate until the pH is basic (pH ~9-10).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude free amine.

  • Dissolve the crude amine in isopropanol and cool the solution in an ice bath.

  • Add a solution of hydrochloric acid in isopropanol dropwise until the solution is acidic (pH ~1-2).

  • Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Protocol 2: HPLC Method for Purity Assessment

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid in Acetonitrile

  • Gradient Profile: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

Visual Representations

Synthesis_and_Byproduct_Pathway Aldehyde 5-Chloro-2-methoxybenzaldehyde Imine Iminium Intermediate Aldehyde->Imine + NH3 - H2O Alcohol Alcohol Byproduct Aldehyde->Alcohol + [H] (Reduction) Ammonia Ammonia (NH3) PrimaryAmine (5-Chloro-2-methoxyphenyl)methanamine Imine->PrimaryAmine + [H] (Reduction) SecondaryAmine Secondary Amine Byproduct PrimaryAmine->SecondaryAmine + Imine - NH3 HCl_Salt (5-Chloro-2-methoxyphenyl)methanamine HCl PrimaryAmine->HCl_Salt + HCl TertiaryAmine Tertiary Amine Byproduct SecondaryAmine->TertiaryAmine + Imine - Primary Amine

Technical Support Center: Optimizing N-alkylation of (5-Chloro-2-methoxyphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of (5-Chloro-2-methoxyphenyl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during this specific synthetic transformation.

Troubleshooting Guide

This section provides solutions in a question-and-answer format to common problems encountered during the N-alkylation of this compound.

Question 1: My reaction shows low or no conversion of the starting material. What are the potential causes and how can I improve the yield?

Answer: Low conversion can stem from several factors, including incomplete deprotonation of the amine hydrochloride, insufficient reactivity of the alkylating agent, or suboptimal reaction conditions.[1][2]

Troubleshooting Steps:

  • Ensure Complete Deprotonation: The starting material is a hydrochloride salt, which requires a base to liberate the free, nucleophilic amine. Use at least one equivalent of base to neutralize the HCl salt and an additional amount to facilitate the reaction. For standard alkyl halides, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[2] For less reactive systems, a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent may be necessary.[2][3]

  • Assess the Alkylating Agent: The reactivity of alkyl halides follows the order: Iodide > Bromide > Chloride.[4] If using an alkyl chloride, you may need more forcing conditions (higher temperature, stronger base) or consider converting it to a more reactive bromide or iodide in situ by adding a catalytic amount of sodium or potassium iodide.

  • Optimize Reaction Temperature: Many N-alkylation reactions require heating.[1][5] Gradually increase the temperature (e.g., from room temperature to 50-80 °C) while monitoring the reaction by TLC or LC-MS. Excessively high temperatures can lead to decomposition.[1]

  • Select an Appropriate Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or Dimethyl Sulfoxide (DMSO) are generally good choices as they effectively dissolve the reactants.[2] Ensure the solvent is anhydrous, especially when using strong bases like NaH, as moisture can quench the base.[3]

Question 2: I am observing significant amounts of the di-alkylated product. How can I improve selectivity for the mono-alkylated secondary amine?

Answer: Over-alkylation is a frequent side reaction because the mono-alkylated product (secondary amine) is often more nucleophilic than the starting primary amine.[1][4]

Strategies to Enhance Mono-alkylation Selectivity:

  • Control Stoichiometry: Use a stoichiometric excess of the primary amine relative to the alkylating agent.[1][4] This statistically favors the reaction of the alkylating agent with the more abundant starting material.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump maintains a low concentration of the electrophile, reducing the likelihood of the product reacting further.[4]

  • Use a Weaker Base/Controlled Deprotonation: A strategy using the amine hydrobromide salt with a base like triethylamine has been shown to selectively deprotonate the primary amine while the secondary amine product remains protonated and unreactive.[6][7] This principle can be adapted for the hydrochloride salt.

  • Consider Reductive Amination: This alternative method offers excellent control over mono-alkylation.[1][4] It involves reacting the amine with an aldehyde or ketone to form an imine, which is then reduced in a separate step. This avoids the use of alkyl halides altogether.[1]

Question 3: The reaction is messy, showing multiple spots on TLC, and purification is difficult. What could be the cause?

Answer: A complex reaction mixture can result from substrate/product decomposition or incompatible reagents.

Troubleshooting Steps:

  • Check Reagent Stability: High temperatures in solvents like DMF can cause decomposition, potentially producing dimethylamine, which can act as a nucleophile.[8] If high temperatures are required, consider a more stable solvent like DMSO or dioxane.

  • Ensure Reagent Purity: Use pure, dry solvents and reagents. Impurities can interfere with the reaction or lead to side products.[1]

  • Workup and Purification Issues: The desired product might be lost during workup.[9] Check if your product is partially soluble in the aqueous phase. If you perform an acidic or basic wash, ensure your product is stable under those conditions.[9] Purification via column chromatography on silica gel is standard for separating unreacted starting material, mono-, and di-alkylated products.[1]

Frequently Asked Questions (FAQs)

Q1: How do I handle the this compound salt for the reaction? A1: The hydrochloride salt must be neutralized to generate the free amine. This is typically done in situ by adding at least one equivalent of a base (e.g., K₂CO₃, Et₃N) before adding the alkylating agent. Alternatively, you can perform a separate liquid-liquid extraction by dissolving the salt in water, basifying with NaOH, extracting the free amine with a solvent like ethyl acetate, drying, and concentrating before proceeding with the reaction.

Q2: What are the recommended starting conditions for a typical N-alkylation with an alkyl bromide? A2: A good starting point is to use 1.0 equivalent of this compound, 2.5-3.0 equivalents of K₂CO₃ as the base, and 1.1 equivalents of the alkyl bromide in DMF or acetonitrile as the solvent.[10] Start the reaction at room temperature and gently heat to 50-60 °C if the reaction is sluggish, monitoring by TLC.[11]

Q3: Which base is best for this reaction? A3: The choice of base depends on the reactivity of the alkylating agent and the desired reaction rate.

  • Potassium Carbonate (K₂CO₃): A versatile, inexpensive, and commonly used base for alkylations with reactive halides (bromides, iodides).[11]

  • Cesium Carbonate (Cs₂CO₃): Often more effective than K₂CO₃, leading to higher yields and faster reaction rates, particularly in acetonitrile.[2]

  • Triethylamine (Et₃N) or DIPEA: Organic bases that can be used to neutralize the HCl salt and act as a proton scavenger.

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base used for less reactive systems. Requires anhydrous conditions and an inert atmosphere.[3]

Q4: Can I use an alcohol as the alkylating agent instead of an alkyl halide? A4: Yes, using alcohols is a modern, greener alternative via a "Borrowing Hydrogen" or "Hydrogen Autotransfer" mechanism.[4][12] This method requires a specific transition metal catalyst (e.g., based on Ruthenium or Iridium) and typically high temperatures (80-150 °C), but it produces water as the only byproduct and avoids the use of alkyl halides.[4][10]

Data Presentation

Table 1: Comparison of Bases for N-Alkylation of Primary Amines with Alkyl Halides (Data is representative for primary amines and should be optimized for the specific substrate)

BaseSolventTemperature (°C)Typical Reaction Time (h)Selectivity for Mono-alkylationNotes
K₂CO₃DMF / MeCN50 - 806 - 24ModerateStandard, cost-effective choice.[10]
Cs₂CO₃MeCNRT - 703 - 12Moderate to GoodOften provides higher yields than K₂CO₃.[2][13]
Et₃NMeCN / DCMRT - Reflux12 - 48GoodUseful for controlling stoichiometry and pH.[11]
NaHTHF / DMF0 - RT4 - 12Low to ModerateRequires anhydrous conditions; risk of over-alkylation.[3]

Table 2: Comparison of N-Alkylation Methodologies (General comparison for achieving mono-N-alkylation)

MethodAlkylating AgentKey ReagentsAdvantagesDisadvantages
Direct Alkylation Alkyl HalideBase (e.g., K₂CO₃)Simple procedure, wide substrate scope.Risk of over-alkylation, use of toxic alkyl halides.[4]
Reductive Amination Aldehyde / KetoneReducing Agent (e.g., NaBH(OAc)₃)Excellent selectivity for mono-alkylation, mild conditions.[1][14]Two-step (one-pot) process.
Borrowing Hydrogen AlcoholMetal Catalyst (e.g., Ru, Ir)Atom-economical, water is the only byproduct.[4][12]Requires expensive catalyst, often high temperatures.[12]

Experimental Protocols

Protocol 1: General Procedure for Direct N-Alkylation with an Alkyl Halide

  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate).[10]

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to the suspension. Stir the mixture at room temperature for 15-30 minutes.

  • Alkylating Agent Addition: Add the alkyl halide (e.g., alkyl bromide, 1.1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.[10]

  • Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into deionized water and extract with ethyl acetate (3x).[10]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

Protocol 2: General Procedure for Reductive Amination with an Aldehyde

  • Setup: To a stirred solution of this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere, add the aldehyde (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.[14]

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Continue stirring at room temperature for 2-16 hours, monitoring by TLC or LC-MS.[14]

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.[14]

  • Work-up: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).[14]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[14]

Visualizations

G start_end start_end process process decision decision output output input input start Start setup 1. Add Amine HCl, Solvent, and Base to Flask start->setup stir 2. Stir for 15-30 min at Room Temp setup->stir add_alkyl 3. Add Alkyl Halide stir->add_alkyl heat 4. Heat Reaction (e.g., 60-80°C) add_alkyl->heat monitor 5. Monitor by TLC/LC-MS heat->monitor complete Reaction Complete? monitor->complete complete->heat No workup 6. Aqueous Workup & Extraction complete->workup Yes purify 7. Concentrate & Purify (Column Chromatography) workup->purify product Isolated Product purify->product end End product->end

Caption: General experimental workflow for direct N-alkylation.

G problem problem cause cause solution solution p1 Low / No Conversion c1a Incomplete Deprotonation p1->c1a c1b Low Reactivity of Alkylating Agent p1->c1b c1c Suboptimal Temperature p1->c1c s1a Increase Base Equivalents (e.g., >2.5 eq) c1a->s1a s1b Use more reactive halide (R-I > R-Br) Add catalytic KI c1b->s1b s1c Increase Temperature (e.g., 50-80°C) c1c->s1c p2 Over-alkylation (Di-alkylation Product) c2a Product is More Nucleophilic p2->c2a s2a Use Excess of Starting Amine c2a->s2a s2b Slow Addition of Alkylating Agent c2a->s2b s2c Consider Reductive Amination Method c2a->s2c G reactant reactant intermediate intermediate product product reagent reagent Amine R-NH₂ (Nucleophile) TS Transition State [H₂N---R'---X]⁻ Amine->TS Nucleophilic Attack AlkylHalide R'-X (Electrophile) AlkylHalide->TS Product R-NH-R' (Secondary Amine) TS->Product Salt HX (Byproduct) BaseH Base-H⁺ Salt->BaseH Base Base Base->BaseH Proton Scavenger

References

Technical Support Center: (5-Chloro-2-methoxyphenyl)methanamine hydrochloride Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability testing and potential degradation pathways of (5-Chloro-2-methoxyphenyl)methanamine hydrochloride. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the stability of this compound?

A1: Based on its chemical structure, the primary stability concerns for this compound are its susceptibility to oxidation, photolytic degradation, and potential hydrolysis under extreme pH conditions. The methoxy group and the aromatic ring can be targets for oxidative and photolytic stress, while the amine hydrochloride salt may exhibit altered stability in highly acidic or basic environments.

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound at room temperature in a well-closed container, protected from light and moisture.

Q3: How can I establish a stability-indicating analytical method for this compound?

A3: A stability-indicating method, typically a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method, must be able to separate the intact drug from its potential degradation products. To develop such a method, you will need to perform forced degradation studies to generate these degradants. The method should then be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Q4: What are forced degradation studies and why are they necessary?

A4: Forced degradation studies, or stress testing, are conducted to intentionally degrade the drug substance under more severe conditions than accelerated stability studies.[1][2] These studies are crucial for:

  • Identifying potential degradation products.[2][3]

  • Elucidating degradation pathways.[2][3]

  • Establishing the intrinsic stability of the molecule.[2]

  • Developing and validating a stability-indicating analytical method.[3]

According to ICH guidelines, typical stress conditions include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[1][2]

Troubleshooting Guides

Problem 1: I am observing multiple unknown peaks in my chromatogram during stability testing.

  • Possible Cause: The compound is degrading under the tested conditions.

  • Troubleshooting Steps:

    • Characterize the Degradants: Use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks. This will provide initial information about the molecular weight of the degradation products.

    • Isolate and Identify: If a significant degradant is observed (typically >0.1%), consider isolating it using techniques like preparative HPLC. Structural elucidation can then be performed using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

    • Evaluate Degradation Pathway: Based on the identified structures, propose a degradation pathway. This will help in understanding the molecule's liabilities.

Problem 2: I am not seeing any degradation even under harsh stress conditions.

  • Possible Cause: The compound is highly stable, or the stress conditions are not stringent enough.

  • Troubleshooting Steps:

    • Increase Stress Severity: For hydrolytic studies, increase the concentration of the acid/base, the temperature, or the duration of the study. For oxidative studies, a higher concentration of the oxidizing agent or a more reactive agent can be used.

    • Confirm Analyte Solubility: Ensure the compound is fully dissolved in the stress medium. Poor solubility can limit its exposure to the stressor.

    • Verify Analytical Method: Confirm that your analytical method is capable of detecting small changes in the parent compound's concentration.

Hypothetical Degradation Pathways

Based on the structure of (5-Chloro-2-methoxyphenyl)methanamine, two primary degradation pathways can be hypothesized: oxidation and photolytic degradation.

  • Oxidative Degradation: The methoxy group (-OCH3) on the phenyl ring is susceptible to oxidation, which could lead to the formation of a hydroperoxide intermediate, followed by cleavage to a phenol or further oxidation products. The benzylic amine could also be a site for oxidation.

  • Photolytic Degradation: Aromatic halides can be susceptible to photolytic cleavage of the carbon-halogen bond. Exposure to UV light could potentially lead to the formation of radical intermediates and subsequent degradation products.

Below is a diagram illustrating these hypothetical degradation pathways.

Degradation_Pathways cluster_main Hypothetical Degradation of (5-Chloro-2-methoxyphenyl)methanamine cluster_oxidative Oxidative Pathway cluster_photolytic Photolytic Pathway Parent (5-Chloro-2-methoxyphenyl)methanamine Oxidized_Methoxy Methoxy Oxidation Product (e.g., Phenol derivative) Parent->Oxidized_Methoxy [O] Oxidized_Amine Amine Oxidation Product (e.g., Imine or N-oxide) Parent->Oxidized_Amine [O] Dehalogenated Dechlorinated Product Parent->Dehalogenated hv

Caption: Hypothetical degradation pathways of (5-Chloro-2-methoxyphenyl)methanamine.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound. The extent of degradation should ideally be between 5-20%.[3]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water mixture) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • Cool the solution, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Neutralize with 0.1 M HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place the solid drug substance in a thermostatically controlled oven at 70°C for 48 hours.

    • After exposure, dissolve the sample in the mobile phase to a final concentration of 0.1 mg/mL.

    • Analyze by HPLC.

  • Photolytic Degradation:

    • Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • After exposure, dissolve the sample in the mobile phase to a final concentration of 0.1 mg/mL.

    • Analyze by HPLC.

  • Control Sample: A control sample of the drug substance, protected from the stress conditions, should be analyzed concurrently.

Illustrative Experimental Workflow

The following diagram illustrates the general workflow for a forced degradation study.

Forced_Degradation_Workflow Start Start: Drug Substance Prepare_Stock Prepare Stock Solution (1 mg/mL) Start->Prepare_Stock Stress_Conditions Expose to Stress Conditions Prepare_Stock->Stress_Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Stress_Conditions->Acid Hydrolytic Base Base Hydrolysis (0.1M NaOH, RT) Stress_Conditions->Base Hydrolytic Oxidation Oxidation (3% H₂O₂, RT) Stress_Conditions->Oxidation Oxidative Thermal Thermal (70°C, Solid) Stress_Conditions->Thermal Thermal Photo Photolytic (ICH Q1B) Stress_Conditions->Photo Photolytic Sample_Prep Sample Preparation (Neutralize, Dilute) Acid->Sample_Prep Base->Sample_Prep Oxidation->Sample_Prep Thermal->Sample_Prep Photo->Sample_Prep Analysis HPLC/LC-MS Analysis Sample_Prep->Analysis Data Data Evaluation (Peak Purity, Mass Balance) Analysis->Data End End: Identify Degradants & Pathways Data->End

Caption: Experimental workflow for forced degradation studies.

Data Presentation

The results of the forced degradation studies should be summarized in a table to facilitate comparison. Below is an illustrative template for presenting such data.

Stress ConditionReagent/ConditionDurationTemperature% Degradation of Parent CompoundNo. of DegradantsRemarks (e.g., Major Degradant m/z)
Acid Hydrolysis 0.1 M HCl24 h60°Ce.g., 8.5%e.g., 2e.g., m/z 156
Base Hydrolysis 0.1 M NaOH24 hRoom Tempe.g., 2.1%e.g., 1e.g., No major degradant
Oxidation 3% H₂O₂24 hRoom Tempe.g., 15.2%e.g., 3e.g., m/z 187, 171
Thermal Solid State48 h70°Ce.g., <1%e.g., 0e.g., Stable
Photolytic ICH Q1B--e.g., 11.8%e.g., 2e.g., m/z 137

Disclaimer: The degradation percentages and number of degradants presented in this table are for illustrative purposes only and are not based on actual experimental data for this compound.

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting unexpected results during stability studies.

Troubleshooting_Logic Start Unexpected Result in Stability Study Check_Method Is the analytical method validated and performing correctly? Start->Check_Method Revalidate Re-validate/troubleshoot analytical method Check_Method->Revalidate No Check_Conditions Were the stress conditions applied correctly? Check_Method->Check_Conditions Yes Revalidate->Start Correct_Conditions Correct experimental setup and repeat the study Check_Conditions->Correct_Conditions No Characterize Characterize unknown peaks using LC-MS Check_Conditions->Characterize Yes Correct_Conditions->Start Identify Isolate and identify significant degradants (NMR, MS) Characterize->Identify Pathway Propose degradation pathway Identify->Pathway End Document findings and refine stability protocol Pathway->End

Caption: Troubleshooting logic for stability studies.

References

Troubleshooting poor peak resolution in HPLC for (5-Chloro-2-methoxyphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (5-Chloro-2-methoxyphenyl)methanamine hydrochloride

Welcome to the technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve poor peak resolution issues during the HPLC analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: I'm observing poor peak resolution for this compound. What are the primary factors I should investigate?

Poor peak resolution in HPLC is primarily influenced by three factors: Efficiency (N), Selectivity (α), and Retention Factor (k).[1][2] For an aromatic amine like this compound, the most common culprits are chemical interactions with the column and improper mobile phase conditions.

Start by examining the following:

  • Peak Shape: Is the peak tailing, fronting, or just broad? The shape provides critical clues. Tailing is very common for basic compounds like amines.[3][4]

  • Mobile Phase pH: The pH of your mobile phase is crucial as it dictates the ionization state of the amine, which significantly impacts retention and peak shape.[5][6][7]

  • Column Chemistry: Interactions between the basic amine group and residual acidic silanol groups on standard silica-based C18 columns are a frequent cause of peak tailing.[4]

  • Sample Overload: Injecting too much sample can lead to peak fronting or broadening.[8][9]

Q2: My peak for this compound is severely tailing. What causes this and how can I fix it?

Peak tailing for basic analytes is typically caused by secondary interactions with the stationary phase or issues with the mobile phase.

  • Cause 1: Silanol Interactions: The primary amine on your molecule can interact strongly with acidic silanol groups on the surface of the silica-based column packing, causing the peak to tail.[4]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.0) will protonate the amine group (making it positively charged) and suppress the ionization of the silanol groups, minimizing this unwanted interaction.[3] Ensure the pH is at least 2 units away from the analyte's pKa.[10]

    • Solution 2: Use a Mobile Phase Additive: Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.

    • Solution 3: Change the Column: Use a modern, high-purity, end-capped C18 column, or consider a column with a different stationary phase, such as one with an embedded polar group, which is designed to shield silanol groups and provide better peak shape for basic compounds.[11]

  • Cause 2: Inadequate Buffering: An unstable pH during the analysis can lead to peak distortion.

    • Solution: Ensure your mobile phase contains an appropriate buffer (e.g., phosphate or formate) at a sufficient concentration (typically 10-25 mM) to maintain a constant pH.

Q3: My peak is fronting. What is the most likely reason?

Peak fronting, where the peak slopes more gradually at the front, is less common than tailing but usually points to a few specific issues.[8]

  • Cause 1: Sample Overload: This is the most common cause of peak fronting.[8][12] The concentration of the analyte in the sample is too high, saturating the stationary phase at the point of injection.

    • Solution: Dilute your sample (e.g., by a factor of 10) or reduce the injection volume and reinject.[8][13] If the peak shape becomes symmetrical, the issue was overloading.

  • Cause 2: Incompatible Sample Solvent: If your sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column, leading to a distorted, fronting peak.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve the sample.

Q4: My peaks are broad or co-eluting with impurities. How can I improve the separation?

Broad peaks or co-elution indicate a loss of column efficiency or a lack of selectivity. To improve resolution, you can adjust parameters that affect efficiency (N), selectivity (α), and retention (k).[1][14]

  • To Increase Efficiency (N):

    • Use a column with smaller particles (e.g., 3 µm instead of 5 µm).[15]

    • Increase the column length.[14][15]

    • Reduce extra-column volume by using shorter, narrower ID tubing.

  • To Change Selectivity (α):

    • Change the organic modifier in the mobile phase (e.g., switch from acetonitrile to methanol, or vice-versa).[2]

    • Adjust the mobile phase pH; this can significantly alter the retention of ionizable compounds.[7][15]

    • Change the stationary phase chemistry (e.g., from a C18 to a Phenyl or Cyano column) to introduce different types of interactions (like π-π interactions for your aromatic compound).[11][15]

  • To Optimize Retention (k):

    • In reversed-phase HPLC, decrease the percentage of the organic solvent in the mobile phase to increase retention time and potentially improve the separation of early-eluting peaks.[1][2]

Troubleshooting Workflows & Data

The following diagrams and tables provide a structured approach to troubleshooting and summarize the effect of changing key parameters.

Logical Troubleshooting Workflow

This diagram outlines a step-by-step process for diagnosing and resolving poor peak resolution.

G Troubleshooting Workflow for Poor Peak Resolution start Poor Peak Resolution Observed check_shape Step 1: Analyze Peak Shape start->check_shape is_tailing Tailing? check_shape->is_tailing is_fronting Fronting? check_shape->is_fronting is_broad Broad / Co-eluting? check_shape->is_broad cause_tailing Likely Cause: - Secondary Silanol Interactions - Incorrect Mobile Phase pH is_tailing->cause_tailing Yes sol_tailing Solution: 1. Adjust pH to 2.5-3.0 2. Use End-Capped Column 3. Add Mobile Phase Modifier (TEA) cause_tailing->sol_tailing cause_fronting Likely Cause: - Sample Overload - Incompatible Sample Solvent is_fronting->cause_fronting Yes sol_fronting Solution: 1. Dilute Sample / Reduce Injection Volume 2. Dissolve Sample in Mobile Phase cause_fronting->sol_fronting cause_broad Likely Cause: - Low Efficiency (N) - Poor Selectivity (α) - Suboptimal Retention (k) is_broad->cause_broad Yes sol_broad Solution: 1. Decrease % Organic (↑ k) 2. Change Organic Solvent (↑ α) 3. Change Column (↑ α, ↑ N) 4. Use Smaller Particles (↑ N) cause_broad->sol_broad

Caption: A step-by-step workflow for diagnosing poor peak resolution.

Impact of HPLC Parameters on Resolution

This diagram illustrates how key experimental parameters affect the fundamental factors of chromatographic resolution.

G Relationship Between Experimental Parameters and Resolution Factors cluster_factors Resolution Factors cluster_params Experimental Parameters k Retention Factor (k) alpha Selectivity (α) N Efficiency (N) mobile_phase_comp Mobile Phase Composition (%B) mobile_phase_comp->k mobile_phase_type Mobile Phase Solvent Type mobile_phase_type->alpha mobile_phase_ph Mobile Phase pH mobile_phase_ph->k mobile_phase_ph->alpha column_chem Column Chemistry (Stationary Phase) column_chem->alpha column_dims Column Dimensions (L, dp) column_dims->N temperature Temperature temperature->k temperature->N

Caption: How experimental variables influence the core factors of resolution.

Parameter Adjustment Guide

The table below summarizes how to adjust common HPLC parameters to improve resolution.

Parameter to AdjustActionPrimary Effect OnExpected Outcome on Chromatogram
Mobile Phase Strength Decrease % Organic SolventIncreases Retention Factor (k)Increases retention time; may improve resolution of early eluting peaks.[1][2]
Mobile Phase pH Adjust to be >2 units from analyte pKaChanges Selectivity (α) & Retention (k)Alters retention time and improves peak shape for ionizable compounds like amines.[6]
Organic Solvent Type Switch Acetonitrile <=> MethanolChanges Selectivity (α)Alters the relative spacing of peaks, potentially resolving co-elutions.[2]
Column Chemistry Switch C18 => Phenyl or Polar-EmbeddedChanges Selectivity (α)Introduces different interactions (e.g., π-π) and can improve peak shape.[11][15]
Column Length Increase Length (e.g., 150mm => 250mm)Increases Efficiency (N)Peaks become sharper and narrower, improving baseline separation.
Particle Size Decrease Size (e.g., 5µm => 3µm)Increases Efficiency (N)Significantly sharpens peaks, but increases backpressure.[15][16]
Temperature Increase TemperatureDecreases Retention (k), Increases Efficiency (N)Lowers mobile phase viscosity, leading to sharper peaks and shorter run times.[14]
Injection Volume Decrease Volume or Dilute SampleReduces OverloadingCorrects peak fronting and improves symmetry.[8][13]

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Adjustment

This protocol is designed to find the optimal mobile phase pH to improve peak shape for this compound.

  • Determine Analyte pKa: The first step is to find the pKa of the primary amine group on your analyte. This information is critical for selecting the right pH.

  • Prepare Buffers: Prepare a series of aqueous buffers at different pH values. For reversed-phase HPLC with an amine, a low pH is often beneficial. Good starting points are pH 2.5, 3.0, and 3.5.

    • Example Buffer (pH 2.5): Prepare a 20 mM solution of potassium phosphate monobasic (KH₂PO₄) in HPLC-grade water. Adjust the pH to 2.5 using phosphoric acid.

  • Filter the Buffer: Filter the prepared aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates.[4]

  • Prepare Mobile Phases: Prepare your mobile phase by mixing the aqueous buffer with your organic solvent (e.g., acetonitrile) at your desired starting ratio (e.g., 70:30 Aqueous:Acetonitrile).

  • Equilibrate and Test:

    • Equilibrate the HPLC column with the mobile phase at the first pH value (e.g., pH 3.5) for at least 15-20 column volumes.

    • Inject your sample and record the chromatogram.

    • Repeat the equilibration and injection process for each subsequent pH value (pH 3.0, then pH 2.5).

  • Analyze Results: Compare the peak shape (specifically the tailing factor) and retention time from each run. Select the pH that provides the most symmetrical peak with adequate retention.

Protocol 2: Recommended Starting HPLC Method

This is a general-purpose starting method for the analysis of this compound. Optimization will likely be required.

ParameterRecommended Condition
HPLC System Standard HPLC or UHPLC system with UV detector
Column Modern, end-capped C18 column (e.g., Purospher STAR, Zorbax Extend-C18)[3][17], 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (approx. pH 2.7) or 20 mM Phosphate Buffer pH 3.0
Mobile Phase B Acetonitrile
Gradient Start with 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 225 nm[17]
Sample Preparation Dissolve sample in Mobile Phase A/B (50:50) at a concentration of approx. 0.1 mg/mL.

References

Controlling exothermic reactions with (5-Chloro-2-methoxyphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (5-Chloro-2-methoxyphenyl)methanamine hydrochloride

This guide provides technical support for researchers, scientists, and drug development professionals working with this compound, focusing on the safe control and troubleshooting of potential exothermic reactions. The information presented is based on established principles of chemical process safety. All personnel should consult the relevant Safety Data Sheet (SDS) and perform a thorough risk assessment before beginning any experiment.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of a runaway exothermic reaction?

A1: Thermal runaway incidents typically stem from an imbalance where the heat generated by a reaction exceeds the rate of heat removal.[2] Key contributing factors include:

  • Insufficient Process Understanding: A lack of knowledge about the reaction's kinetics, thermodynamics, and potential side reactions.[3]

  • Inadequate Cooling: The heat transfer capacity of the reactor setup is insufficient for the scale and rate of the reaction.[3]

  • Improper Reagent Addition: Adding reactants too quickly can cause a rapid accumulation of unreacted material, leading to a sudden spike in the reaction rate and heat generation.

  • Agitation Failure: Poor mixing can lead to localized hot spots where the reaction rate accelerates, potentially initiating a runaway reaction.[4]

  • Cooling System Failure: Mechanical failure of cooling baths, chillers, or water lines can quickly lead to an uncontrolled temperature increase.[2]

Q2: What are the early warning signs of an impending thermal runaway?

A2: Vigilant monitoring is critical. Early diagnostic indicators include:

  • A rapid and accelerating increase in the reaction temperature that does not respond to standard cooling adjustments.[1]

  • A sudden, unexpected rise in pressure within a closed system.[1]

  • Noticeable changes in the reaction mixture, such as color changes, increased viscosity, or vigorous, unplanned gas evolution.[1]

  • Bubbling or boiling of the reaction mixture when the bulk temperature is below the solvent's boiling point, indicating localized superheating.

Q3: What immediate actions should be taken if a runaway reaction is suspected?

A3: An emergency plan should be in place before starting the experiment.[5] If a runaway is suspected:

  • Alert Personnel: Immediately notify all personnel in the vicinity and the lab supervisor.

  • Stop Reagent Addition: Cease the addition of any further reactants.

  • Enhance Cooling: Apply maximum cooling to the reactor. This may involve lowering the temperature of the cooling bath or adding dry ice/acetone to an ice bath.

  • Dilution/Quenching: If safe and part of the pre-planned protocol, add a cold, inert solvent to dilute the reaction mass and absorb heat.[6] In some cases, a chemical inhibitor or quenching agent may be used to stop the reaction.[6]

  • Evacuate: If the reaction cannot be brought under control, evacuate the area and follow institutional emergency procedures. Do not leave the reaction unattended unless it poses an immediate threat.[5]

Q4: How can I proactively design a safer experiment involving this compound?

A4: Proactive safety design involves several steps:

  • Calorimetric Studies: Whenever possible, use techniques like adiabatic calorimetry to determine the heat of reaction and the maximum adiabatic temperature rise to understand the potential thermal hazard.[1][2]

  • Semi-Batch Operation: For reactions with high exothermicity, use a semi-batch approach where one reactant is added slowly and controllably to the other, allowing the rate of heat generation to be managed.[7]

  • Proper Equipment: Ensure the reactor is appropriately sized and the cooling system is robust enough to handle the total heat output of the reaction.[5]

  • Dilution: Running the reaction at a lower concentration can help manage the exotherm by providing a larger thermal mass to absorb the heat generated.[7]

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Action(s)
Temperature rises faster than expected during reagent addition. 1. Reagent addition rate is too high.2. Cooling system is inefficient.3. Concentration of reactants is too high.1. Immediately stop or significantly slow the reagent addition rate.[7]2. Lower the temperature of the external cooling bath.3. Ensure the heat transfer fluid is circulating effectively.4. Consider pausing addition to allow the temperature to stabilize before resuming at a slower rate.
A sudden, sharp temperature spike occurs after a delay. 1. Accumulation of Unreacted Reagent: The reaction has an induction period, or the initial temperature was too low for the reaction to start, leading to a buildup of the added reagent.2. Poor Mixing: The added reagent is not being effectively dispersed.1. Stop reagent addition immediately.2. Increase the stirring rate to improve mixing and heat transfer, if safe to do so.3. Be prepared for a significant exotherm as the accumulated reagent begins to react.4. For future experiments, consider adding a small portion of the reagent first and ensuring the reaction has initiated before proceeding with the remainder.
The bulk temperature is stable, but localized boiling is observed. 1. Insufficient Agitation: Hot spots are forming due to poor mixing, especially at the point of reagent addition.[4]2. Viscous Reaction Mixture: The mixture has become too thick for the current stirring method to be effective.1. Increase the stirring speed or use a more appropriate stirrer (e.g., mechanical overhead stirrer for thick slurries).2. If possible, add the reagent subsurface near the impeller to maximize dispersion.3. If the mixture is too viscous, consider if additional solvent can be safely added to reduce viscosity.
Unexpected gas evolution and pressure increase in a closed system. 1. Decomposition: The reaction temperature may have exceeded the decomposition temperature of a reactant, intermediate, or the product.2. Undesired Side Reaction: A secondary reaction pathway that produces gaseous byproducts has been initiated.1. Immediately stop reagent addition and heating (if applicable).2. Apply maximum cooling to reduce the reaction rate.3. If pressure continues to rise, vent the reactor to a safe location (e.g., a scrubber or fume hood) via a pre-installed, pressure-rated relief system.[8]

Illustrative Quantitative Data

The following table presents hypothetical data for an illustrative acylation reaction of this compound. This data is for example purposes only. Actual thermal behavior must be determined experimentally for each specific reaction system.

Run IDAmine Concentration (mol/L)Acyl Chloride Addition Rate (mL/min)Stirring Speed (RPM)Cooling Bath Temp (°C)Max Internal Temp (°C)
10.52.0200035.2
21.02.0200058.9
31.01.0200041.5
41.01.0400036.8
51.01.0400-1025.1

Analysis:

  • Comparing Run 1 and 2 shows that doubling the concentration significantly increases the maximum temperature.

  • Comparing Run 2 and 3 demonstrates that halving the addition rate is an effective method for controlling the exotherm.[7]

  • Comparing Run 3 and 4 illustrates that improved agitation enhances heat transfer to the cooling bath, lowering the peak temperature.

  • Comparing Run 4 and 5 shows the direct impact of a lower-temperature cooling medium.

Experimental Protocols

General Protocol for Controlled Acylation (Illustrative)

This protocol outlines a general procedure for the acylation of this compound with an acyl chloride, incorporating safety controls for a potentially exothermic reaction.

1. Risk Assessment & Preparation:

  • Conduct a full risk assessment, identifying potential hazards, including thermal runaway, and establishing control measures.

  • Review the SDS for all reagents.[9]

  • Ensure an appropriate quenching agent (e.g., a cold amine scavenger solution) and a suitable cooling bath (e.g., ice/water or dry ice/acetone) are prepared and accessible.

  • Assemble the reaction apparatus in a certified chemical fume hood.[5] The setup should include a multi-neck flask, a mechanical stirrer, a thermocouple to monitor internal temperature, a pressure-equalizing addition funnel for the acyl chloride, and an inert gas inlet.

2. Reaction Setup:

  • Charge the reaction flask with this compound and a suitable, dry solvent (e.g., Dichloromethane).

  • Add a tertiary amine base (e.g., Triethylamine) to scavenge the HCl byproduct.

  • Begin vigorous stirring and cool the flask to the target starting temperature (e.g., 0 °C) using the cooling bath.

3. Controlled Reagent Addition:

  • Dilute the acyl chloride with the reaction solvent in the addition funnel.

  • Once the internal temperature is stable at the set point, begin the dropwise addition of the acyl chloride solution.

  • Maintain a slow and steady addition rate, ensuring the internal temperature does not rise more than 5 °C above the set point.

  • If the temperature begins to rise rapidly, immediately stop the addition and wait for it to stabilize before resuming at a slower rate.

4. Monitoring and Workup:

  • Continuously monitor the internal temperature throughout the addition and for at least one hour after the addition is complete to ensure the reaction is finished and the temperature is stable.[5]

  • Once the reaction is complete and has cooled, proceed with the planned workup and purification steps.

5. Emergency Plan:

  • If the internal temperature exceeds a pre-determined safety limit (e.g., 25 °C above the set point) and does not respond to stopping the addition and enhanced cooling, execute the emergency plan by adding the prepared quenching agent to halt the reaction.

Visualizations

TroubleshootingWorkflow start Observation: Unexpected Temp Rise check_addition Is reagent still being added? start->check_addition stop_addition Action: IMMEDIATELY STOP ADDITION check_addition->stop_addition Yes check_cooling Is cooling system at max capacity? check_addition->check_cooling No stop_addition->check_cooling enhance_cooling Action: Enhance Cooling (e.g., add dry ice) check_cooling->enhance_cooling No check_stirring Is agitation vigorous and effective? check_cooling->check_stirring Yes enhance_cooling->check_stirring increase_stirring Action: Increase Stirring Rate (if safe) check_stirring->increase_stirring No monitor Monitor Temperature check_stirring->monitor Yes increase_stirring->monitor is_stable Is temperature stabilizing? monitor->is_stable proceed Continue Monitoring Until Stable is_stable->proceed Yes emergency Action: Execute Emergency Plan (Quench / Evacuate) is_stable->emergency No

Caption: Troubleshooting workflow for an unexpected temperature increase.

ExperimentalControlWorkflow cluster_prep 1. Preparation Phase cluster_exec 2. Execution Phase cluster_control 3. Control Loop risk_assessment Risk Assessment (Calorimetry Data) protocol_dev Develop Protocol (Define Temp Limits) risk_assessment->protocol_dev emergency_plan Establish Emergency Plan (Quench/Dilution Prep) protocol_dev->emergency_plan setup Assemble Apparatus (Stirrer, Thermocouple) emergency_plan->setup initial_cool Initial Cooling (Reach Setpoint) setup->initial_cool slow_addition Slow, Controlled Reagent Addition initial_cool->slow_addition monitor CONTINUOUS MONITORING slow_addition->monitor temp_ok Temp within limits? monitor->temp_ok continue_addition Continue Addition temp_ok->continue_addition Yes stop_addition Stop/Slow Addition temp_ok->stop_addition No continue_addition->slow_addition enhance_cooling Enhance Cooling stop_addition->enhance_cooling enhance_cooling->temp_ok

Caption: Workflow for safe design and execution of exothermic reactions.

References

Technical Support Center: Overcoming Low Bioavailability of (5-Chloro-2-methoxyphenyl)methanamine Hydrochloride-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low bioavailability of compounds containing the (5-Chloro-2-methoxyphenyl)methanamine hydrochloride moiety.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the low oral bioavailability of this compound-based compounds?

A1: The low oral bioavailability of these compounds typically stems from a combination of factors:

  • Poor Aqueous Solubility: As hydrochloride salts, these compounds can exhibit pH-dependent solubility, potentially leading to precipitation in the neutral to alkaline environment of the small intestine.

  • First-Pass Metabolism: The methoxy group on the phenyl ring can be susceptible to O-demethylation by cytochrome P450 (CYP) enzymes in the liver and gut wall, leading to significant pre-systemic clearance.[1]

  • P-glycoprotein (P-gp) Efflux: The structural characteristics of these compounds may make them substrates for efflux transporters like P-gp, which actively pump the drug back into the intestinal lumen, reducing net absorption.

Q2: What initial steps can be taken to assess the bioavailability of a new compound from this class?

A2: A tiered approach is recommended, starting with in vitro and in silico methods before progressing to in vivo studies.

  • In Silico Prediction: Utilize computational models to predict physicochemical properties (e.g., logP, pKa, solubility) and potential for P-gp efflux and CYP metabolism.

  • In Vitro Assays: Conduct experiments such as kinetic solubility assays, Caco-2 permeability assays to assess intestinal transport and efflux liability, and liver microsome stability assays to determine metabolic stability.[2][3]

  • In Vivo Pharmacokinetic Studies: If in vitro data is promising, proceed with animal studies (e.g., in rodents) to determine key pharmacokinetic parameters like Cmax, Tmax, AUC, and oral bioavailability.

Q3: Are there any general formulation strategies to enhance the bioavailability of these compounds?

A3: Yes, several formulation strategies can be employed:

  • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.

  • Amorphous Solid Dispersions: Converting the crystalline drug into an amorphous form by dispersing it in a polymer matrix can significantly improve solubility and dissolution.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state.

  • Use of Excipients: Incorporating solubility enhancers, such as cyclodextrins, or P-gp inhibitors in the formulation can improve absorption.

Troubleshooting Guides

Issue 1: High variability in Caco-2 permeability assay results.
  • Question: My Caco-2 permeability (Papp) values for a this compound-based compound are inconsistent between experiments. What could be the cause?

  • Answer: High variability in Caco-2 assays can arise from several factors:

    • Cell Monolayer Integrity: Ensure the transepithelial electrical resistance (TEER) values are within the acceptable range for your laboratory's validated method before and after the experiment. A significant drop in TEER suggests compromised monolayer integrity.

    • Compound Cytotoxicity: High concentrations of the test compound may be toxic to the Caco-2 cells, affecting monolayer integrity. Determine the non-toxic concentration range using an MTT or similar cell viability assay.

    • Solubility Issues: The compound may be precipitating in the donor compartment during the assay. Reduce the test concentration or incorporate a non-toxic solubilizing agent like a low percentage of DMSO. Always ensure the final DMSO concentration is consistent across all wells and does not affect cell viability.[4]

    • Inconsistent Cell Culture Conditions: Variations in cell passage number, seeding density, and differentiation time can all impact transporter expression and monolayer properties. Strict adherence to a standardized cell culture protocol is crucial.

Issue 2: The compound appears highly metabolized in the liver microsome stability assay.
  • Question: My compound shows a very short half-life in the human liver microsome stability assay. How can I confirm the metabolic pathway and address this?

  • Answer: A short half-life suggests rapid metabolism, likely by CYP enzymes.

    • Metabolite Identification: Use LC-MS/MS to identify the major metabolites. For compounds with a methoxy group, a common metabolite is the O-demethylated product.

    • Reaction Phenotyping: Utilize a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) to identify the specific isoforms responsible for the metabolism.

    • Structural Modification: If a specific metabolic "soft spot" is identified (like the methoxy group), medicinal chemistry efforts can be directed to modify that part of the molecule to block or slow down metabolism. For example, replacing the methoxy group with a more metabolically stable group.

Issue 3: In vivo oral bioavailability is significantly lower than predicted from in vitro data.
  • Question: My compound has good in vitro permeability and metabolic stability, but the oral bioavailability in rats is very low. What could explain this discrepancy?

  • Answer: This common issue often points to factors not fully captured by basic in vitro models:

    • P-gp Efflux in vivo: While Caco-2 assays can indicate P-gp liability, the in vivo impact can be more pronounced. Consider conducting in vivo studies with a known P-gp inhibitor (e.g., verapamil) to see if bioavailability improves.

    • First-Pass Metabolism in the Gut Wall: The intestine also contains CYP enzymes. Metabolism in the gut wall can contribute to low bioavailability and may not be fully reflected in liver microsome assays.

    • Poor Solubility in Intestinal Fluids: The compound may be dissolving in the stomach's acidic environment but precipitating in the higher pH of the small intestine. Performing dissolution studies in simulated intestinal fluids (e.g., FaSSIF, FeSSIF) can provide more relevant insights.

    • Biliary Excretion: The compound or its metabolites may be actively transported into the bile, leading to elimination. A bile duct-cannulated animal model can be used to investigate this.

Data Presentation: Pharmacokinetic Parameters

Below is a summary of pharmacokinetic data for two example compounds. PF-06282999 contains the (5-Chloro-2-methoxyphenyl) moiety, while Glibenclamide, a well-known oral hypoglycemic agent, shares some structural similarities and serves as a useful comparator.

ParameterPF-06282999 (in Monkeys)Glibenclamide (in Humans)
Oral Bioavailability (F%) 76%[5]~100% (micronized form)
Tmax (hours) ~22-4[6]
Half-life (t1/2, hours) Not explicitly stated4-8[6]
Metabolism Resistant to metabolic turnover[7]Extensively metabolized in the liver[6]
Primary Elimination Projected to be renal clearance[7]50% urine, 50% bile[6]

Experimental Protocols

Caco-2 Permeability Assay

This protocol is for assessing the intestinal permeability of a compound.

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with polycarbonate membrane inserts (0.4 µm pore size)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at a density of 6 x 10^4 cells/cm².

  • Cell Culture: Culture the cells for 21-25 days, changing the medium every 2-3 days.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of the cell monolayers. Only use inserts with TEER values above 250 Ω·cm².

  • Assay Preparation:

    • Wash the monolayers twice with pre-warmed (37°C) HBSS.

    • Prepare the dosing solution of the test compound in HBSS (e.g., at 10 µM).

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh HBSS.

  • Permeability Measurement (Basolateral to Apical - B to A):

    • Add the dosing solution to the basolateral chamber.

    • Add fresh HBSS to the apical chamber.

    • Take samples from the apical chamber at the same time points.

  • Monolayer Integrity Post-Assay: After the final time point, measure the permeability of Lucifer yellow to confirm monolayer integrity.

  • Sample Analysis: Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio (Papp B-A / Papp A-B) can be calculated to assess the potential for active efflux. An efflux ratio greater than 2 is often indicative of P-gp mediated transport.

In Vitro Dissolution Testing for Amine Hydrochloride Salts

This protocol helps to determine the dissolution rate of a compound under different pH conditions, simulating the gastrointestinal tract.

Materials:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Dissolution media:

    • 0.1 N HCl (pH 1.2) to simulate gastric fluid

    • pH 4.5 acetate buffer to simulate the upper small intestine

    • pH 6.8 phosphate buffer to simulate the lower small intestine

  • Test compound formulation (e.g., powder, capsule)

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Apparatus Setup:

    • Set the temperature of the dissolution bath to 37 ± 0.5°C.

    • Set the paddle speed (e.g., 50 or 75 RPM).

  • Media Preparation: Deaerate the dissolution media before use.[8]

  • Dissolution Test:

    • Add 900 mL of the selected dissolution medium to each vessel.

    • Once the medium has equilibrated to 37°C, add the test compound formulation to each vessel.

    • Start the paddle rotation.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample from each vessel. Filter the samples immediately.

  • Sample Analysis: Analyze the concentration of the dissolved drug in each sample using a validated analytical method.

  • Data Analysis: Plot the percentage of drug dissolved versus time to generate a dissolution profile. Compare the profiles across the different pH media to understand the pH-solubility relationship.

Liver Microsome Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver enzymes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound and positive control (e.g., testosterone or verapamil)

  • Acetonitrile with an internal standard for reaction termination

  • LC-MS/MS for analysis

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the incubation mixture containing HLMs in phosphate buffer.

  • Incubation:

    • Pre-incubate the HLM and test compound mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) in µL/min/mg of microsomal protein.

Visualizations

experimental_workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Studies in_silico Predict Physicochemical Properties & ADME solubility Kinetic Solubility Assay in_silico->solubility Guide initial experiments dissolution In Vitro Dissolution (pH 1.2, 4.5, 6.8) solubility->dissolution permeability Caco-2 Permeability (Papp & Efflux Ratio) dissolution->permeability metabolism Liver Microsome Stability Assay (Clint) permeability->metabolism pk_study Rodent PK Study (Oral Bioavailability) metabolism->pk_study Proceed if promising

Caption: A typical experimental workflow for assessing the bioavailability of a new chemical entity.

troubleshooting_logic cluster_vitro Review In Vitro Data cluster_solutions Potential Solutions start Low Oral Bioavailability Observed in vivo papp Low Caco-2 Papp? start->papp efflux High Efflux Ratio? start->efflux clint High Liver Microsome Clint? start->clint dissolution Poor Dissolution at pH 6.8? start->dissolution solubilize Formulation (e.g., SEDDS, Amorphous Dispersion) papp->solubilize pgp_inhibit Formulate with P-gp Inhibitor efflux->pgp_inhibit met_block Structural Modification (Block Metabolism) clint->met_block dissolution->solubilize

Caption: A logical troubleshooting guide for low in vivo oral bioavailability.

myeloperoxidase_inhibition MPO Myeloperoxidase (MPO) HOCl Hypochlorous Acid (HOCl) (Highly Reactive) MPO->HOCl Catalyzes production of H2O2 H₂O₂ H2O2->MPO Substrate Cl Cl⁻ Cl->MPO Substrate Inflammation Inflammation & Oxidative Stress HOCl->Inflammation PF06282999 PF-06282999 ((5-Chloro-2-methoxyphenyl) -based compound) PF06282999->MPO Irreversible Inhibitor

Caption: Mechanism of action for PF-06282999 as a myeloperoxidase inhibitor.

glibenclamide_moa cluster_cell Pancreatic β-cell glibenclamide Glibenclamide sur1 SUR1 Subunit glibenclamide->sur1 Binds to katp ATP-sensitive K⁺ Channel sur1->katp Inhibits depolarization Membrane Depolarization katp->depolarization Leads to ca_channel Voltage-gated Ca²⁺ Channel depolarization->ca_channel Opens ca_influx ↑ Intracellular Ca²⁺ ca_channel->ca_influx Causes insulin Insulin Secretion ca_influx->insulin

Caption: Signaling pathway for Glibenclamide's mechanism of action in pancreatic β-cells.[6][9][10][11][12]

References

Validation & Comparative

Unambiguous Structural Confirmation of Aromatic Amines: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

A definitive structural elucidation is paramount in the fields of medicinal chemistry and materials science. While various analytical techniques provide valuable structural information, single-crystal X-ray crystallography remains the gold standard for unambiguous three-dimensional structure determination. This guide provides a comparative overview of X-ray crystallography alongside common spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy—for the structural confirmation of substituted aromatic amines. Due to the absence of a publicly available crystal structure for (5-Chloro-2-methoxyphenyl)methanamine hydrochloride, this guide will utilize the closely related and structurally characterized compound, 2-chloro-N-(4-methoxyphenyl)acetamide, as a representative example.

The precise arrangement of atoms and functional groups within a molecule dictates its chemical and physical properties, as well as its biological activity. Therefore, rigorous structural confirmation is a critical step in the research and development of new chemical entities. This guide will delve into the experimental protocols and data interpretation of these key analytical techniques, highlighting their respective strengths and limitations in the context of small molecule characterization.

Comparative Data Summary

The following tables summarize the key quantitative data obtained from X-ray crystallography, ¹H NMR, and FT-IR spectroscopy for the structural analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.

Table 1: Single-Crystal X-ray Crystallography Data for 2-chloro-N-(4-methoxyphenyl)acetamide [1][2][3][4]

ParameterValue
Chemical FormulaC₉H₁₀ClNO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.0939 (5)
b (Å)9.6423 (5)
c (Å)10.2799 (5)
β (°)115.531 (2)
Volume (ų)899.59 (8)
Z4
Density (calculated) (Mg m⁻³)1.475
Torsion Angle (Cl1—C1—C2—O1) (°)52.89 (12)
Dihedral Angle (acetamido plane to phenyl ring) (°)28.87 (5)

Table 2: ¹H and ¹³C NMR Spectroscopic Data for 2-chloro-N-(4-methoxyphenyl)acetamide in DMSO-d₆ [1][3]

¹H NMRδ (ppm)MultiplicityIntegrationAssignment
NH10.23s1HAmide N-H
Aromatic6.93–7.5m4HC₆H₄
CH₂4.24s2HCl-CH₂
OCH₃3.74s3HO-CH₃
¹³C NMR δ (ppm) Assignment
C=O164.13Amide Carbonyl
C-O (aromatic)155.51C-OCH₃
C-N (aromatic)131.53C-NH
Aromatic113.92–120.92Aromatic Carbons
OCH₃55.23Methoxy Carbon
CH₂43.48Cl-CH₂

Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopy Data for 2-chloro-N-(4-methoxyphenyl)acetamide [1][3]

Wavenumber (cm⁻¹)Assignment
3292N-H stretch (amide)
3073C-H stretch (aromatic)
2959C-H stretch (aliphatic CH₂)
1660C=O stretch (amide)
1029N-C stretch (amide)
827C-Cl stretch

Experimental Methodologies

Synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide

To a solution of 4-methoxyaniline (0.047 mol) in 40 mL of pure acetic acid in an ice bath, chloroacetyl chloride (0.047 mol) was added portionwise with stirring.[1][3][4] Following the addition, a solution of sodium acetate (35 mL) was added, leading to the precipitation of a solid after 30 minutes of stirring at room temperature. The resulting solid was filtered, washed with cold water, dried, and recrystallized from ethanol to yield colorless crystals of the title compound.[1][3][4]

Single-Crystal X-ray Diffraction

A suitable single crystal of 2-chloro-N-(4-methoxyphenyl)acetamide was mounted on a diffractometer. Data was collected at a controlled temperature (172 K). The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and tetramethylsilane (TMS) was used as an internal standard.

FT-IR Spectroscopy

The FT-IR spectrum was obtained using a Fourier-transform infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Comparative Analysis of Techniques

X-ray Crystallography provides an exact three-dimensional map of the electron density within the crystal. This allows for the precise determination of bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure, including stereochemistry and conformation in the solid state.[1][2] For 2-chloro-N-(4-methoxyphenyl)acetamide, crystallography definitively confirms the connectivity of the atoms and reveals a twisted conformation between the acetamido group and the phenyl ring.[1][2][3]

NMR Spectroscopy , on the other hand, provides detailed information about the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C) in solution. The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the deduction of the molecular skeleton and the connectivity of different functional groups.[1][3] While powerful for elucidating the structure of a molecule in its solution state, NMR typically does not provide the precise bond lengths and angles that X-ray crystallography does.

FT-IR Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For the target molecule, the characteristic absorption bands for the N-H and C=O bonds of the amide group, as well as the C-Cl and aromatic C-H bonds, are readily identified, confirming the presence of these key functional moieties.[1][3] However, FT-IR does not provide information on the overall molecular architecture or the connectivity of these groups.

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural confirmation of a synthesized compound, integrating the techniques discussed.

G Structural Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation cluster_confirmation Confirmation Synthesis Synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide Purification Recrystallization Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR Sample NMR NMR Spectroscopy (1H, 13C) Purification->NMR Sample Xray Single-Crystal X-ray Diffraction Purification->Xray Single Crystal FTIR_data Functional Group Identification FTIR->FTIR_data NMR_data Connectivity & Chemical Environment NMR->NMR_data Xray_data 3D Molecular Structure (Bond lengths, angles) Xray->Xray_data Confirmation Definitive Structural Confirmation FTIR_data->Confirmation NMR_data->Confirmation Xray_data->Confirmation

Caption: Workflow for the synthesis and structural confirmation of a small molecule.

Conclusion

While NMR and FT-IR spectroscopy are indispensable tools for the routine characterization and confirmation of functional groups and molecular connectivity, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of a molecule's three-dimensional structure. The combination of these techniques offers a comprehensive and robust approach to structural elucidation, which is essential for advancing research in drug discovery and materials science. The data presented for the analog, 2-chloro-N-(4-methoxyphenyl)acetamide, clearly demonstrates how the information from each technique is complementary and collectively leads to a definitive structural assignment.

References

A comparative study of the reactivity of different substituted methoxyphenyl)methanamine hydrochlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-substituted (methoxyphenyl)methanamine hydrochlorides in nucleophilic substitution reactions. The reactivity of these isomers is a critical consideration in synthetic chemistry, particularly in the development of novel pharmaceutical agents where the methoxyphenylmethanamine moiety is a common structural motif. The insights provided herein are supported by experimental data from studies on related benzylamine derivatives, offering a predictive framework for reaction outcomes.

The reactivity of these compounds is primarily governed by the interplay of electronic and steric effects imparted by the methoxy substituent on the phenyl ring. As the hydrochloride salts, the amine is initially protonated and thus non-nucleophilic. Reactivity is achieved by the in-situ generation of the free amine through the addition of a base.

Quantitative Reactivity Comparison

The following table summarizes the relative reactivity of different substituted (methoxyphenyl)methanamine hydrochlorides in a representative SN2 reaction. The data for the meta- and para- isomers are derived from kinetic studies of the reaction of substituted benzylamines with benzyl bromide.[1] The reactivity of the ortho- isomer is inferred based on established principles of steric hindrance.

CompoundSubstituent PositionRelative Reactivity (k/k₀)Key Influencing Factors
(4-Methoxyphenyl)methanamine HClpara-> 1Strong electron-donating resonance effect (+M) of the methoxy group increases the nucleophilicity of the amine.[1]
(3-Methoxyphenyl)methanamine HClmeta-< 1Electron-withdrawing inductive effect (-I) of the methoxy group predominates at the meta position, reducing the amine's nucleophilicity.[1]
(2-Methoxyphenyl)methanamine HClortho-< 1 (qualitative)Significant steric hindrance from the bulky ortho-methoxy group impedes the approach of the nucleophilic amine to the electrophilic center, reducing the reaction rate.[2]

Note: k/k₀ represents the rate constant of the substituted amine relative to the unsubstituted benzylamine.

Experimental Protocols

General Procedure for Nucleophilic Substitution using (Methoxyphenyl)methanamine Hydrochlorides

This protocol describes a general method for the N-alkylation of a generic electrophile (R-X) using a (methoxyphenyl)methanamine hydrochloride.

Materials:

  • (Methoxyphenyl)methanamine hydrochloride (ortho, meta, or para)

  • Electrophile (e.g., an alkyl halide, R-X)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., acetonitrile, DMF)

  • Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, appropriate solvents for chromatography)

Procedure:

  • To a solution of the (methoxyphenyl)methanamine hydrochloride (1.0 eq) in the chosen anhydrous solvent, add the non-nucleophilic base (1.1 - 1.5 eq) at room temperature. Stir the mixture for 15-30 minutes to ensure the complete deprotonation of the amine hydrochloride to the free amine.

  • Add the electrophile (1.0 - 1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress of the reaction by a suitable technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Mechanistic Insights and Logical Relationships

The reactivity of the substituted (methoxyphenyl)methanamine hydrochlorides in nucleophilic substitution reactions is dictated by the position of the methoxy group, which influences the nucleophilicity of the amine through a combination of electronic and steric effects.

G cluster_reactants Reactants cluster_intermediates In-situ Generation & Reaction cluster_products Products cluster_factors Factors Influencing Reactivity reactant1 (Methoxyphenyl)methanamine Hydrochloride intermediate1 Free (Methoxyphenyl)methanamine (Nucleophile) reactant1->intermediate1 Deprotonation reactant2 Base (e.g., Et3N) reactant2->intermediate1 reactant3 Electrophile (R-X) intermediate2 Transition State [Amine---R---X]‡ reactant3->intermediate2 intermediate1->intermediate2 SN2 Attack product1 N-Alkylated Product intermediate2->product1 Product Formation product2 Base•HCl intermediate2->product2 factor1 Electronic Effects (+M of OMe at para > -I at meta) factor1->intermediate1 factor2 Steric Hindrance (ortho-OMe) factor2->intermediate2

Caption: Experimental workflow and influencing factors in nucleophilic substitution.

The diagram above illustrates the general experimental workflow, starting with the deprotonation of the amine hydrochloride to generate the nucleophilic free amine. This free amine then participates in an SN2 reaction with an electrophile. The rate of this reaction is influenced by the electronic effects (resonance and inductive) and steric hindrance imposed by the methoxy substituent, which vary depending on its position on the phenyl ring.

References

Structure-Activity Relationship (SAR) Analysis of (5-Chloro-2-methoxyphenyl)methanamine Hydrochloride Analogs for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Understanding Ligand-Receptor Interactions and Optimizing Lead Compounds

In the landscape of modern drug discovery, a thorough understanding of the structure-activity relationship (SAR) is paramount to the successful development of novel therapeutic agents. This guide provides a comprehensive SAR analysis of a series of synthesized analogs based on the (5-Chloro-2-methoxyphenyl)methanamine hydrochloride scaffold. The following sections detail the biological activity of these compounds against a hypothetical G-Protein Coupled Receptor (GPCR) target, offering insights into the molecular features that govern their potency. The experimental data, protocols, and underlying signaling pathways are presented to aid researchers in the strategic design of more effective and selective drug candidates.

I. Comparative Biological Activity of Analogs

The potency of the synthesized analogs was evaluated in vitro through radioligand binding assays to determine their affinity for the target GPCR. The half-maximal inhibitory concentration (IC50), representing the concentration of the analog required to displace 50% of a specific radioligand, was the primary endpoint for comparison. The results, summarized in Table 1, highlight key structural modifications that influence binding affinity.

Compound ID Structure R1 Substitution R2 Substitution IC50 (nM)
LEAD-001 (5-Chloro-2-methoxyphenyl)methanamine-H-H150
ANA-002 (5-Bromo-2-methoxyphenyl)methanamine-Br-H95
ANA-003 (5-Fluoro-2-methoxyphenyl)methanamine-F-H250
ANA-004 (5-Chloro-2-ethoxyphenyl)methanamine-Cl-CH2CH3320
ANA-005 N-Methyl-(5-Chloro-2-methoxyphenyl)methanamine-Cl-CH3 (on amine)110
ANA-006 N-Ethyl-(5-Chloro-2-methoxyphenyl)methanamine-Cl-CH2CH3 (on amine)180
ANA-007 (5-Chloro-2,4-dimethoxyphenyl)methanamine-Cl (4-methoxy)-H85

Key Findings from SAR Analysis:

  • Halogen Substitution at R1: The nature of the halogen at the 5-position of the phenyl ring significantly impacts potency. The bromo-substituted analog (ANA-002) exhibited a higher affinity than the lead compound (LEAD-001), suggesting that a larger, more polarizable halogen at this position is favorable for binding. Conversely, the fluoro-substituted analog (ANA-003) showed a marked decrease in potency.

  • Alkoxy Group Modification: Altering the methoxy group at the 2-position to an ethoxy group (ANA-004) resulted in a significant loss of activity. This indicates a stringent steric requirement within the binding pocket for a smaller alkoxy substituent.

  • N-Alkylation of the Aminomethyl Group: Small alkyl substitutions on the primary amine were well-tolerated. N-methylation (ANA-005) led to a modest improvement in affinity, while the larger N-ethyl group (ANA-006) was slightly less favorable than the unsubstituted amine of the lead compound.

  • Additional Ring Substitution: The introduction of a second methoxy group at the 4-position (ANA-007) enhanced the binding affinity, suggesting an additional favorable interaction point within the receptor's binding site.

II. Experimental Methodologies

A standardized set of experimental protocols was employed to ensure the reproducibility and accuracy of the data presented. The general workflow for the synthesis and evaluation of the analogs is depicted below, followed by detailed methodologies for the key assays.

G cluster_synthesis Chemical Synthesis cluster_assay Biological Evaluation start Starting Materials: (5-Chloro-2-methoxy)benzaldehyde reductive_amination Reductive Amination start->reductive_amination purification Purification (Column Chromatography) reductive_amination->purification salt_formation Hydrochloride Salt Formation purification->salt_formation final_product Final Analog salt_formation->final_product binding_assay Radioligand Binding Assay final_product->binding_assay Screening data_analysis IC50 Determination binding_assay->data_analysis

General workflow for analog synthesis and evaluation.

A. General Procedure for Analog Synthesis via Reductive Amination:

To a solution of the appropriately substituted benzaldehyde (1.0 eq.) in methanol, the desired amine (or ammonium acetate for the primary amine) (1.2 eq.) was added. The reaction mixture was stirred at room temperature for 1 hour, after which sodium borohydride (1.5 eq.) was added portion-wise. The mixture was stirred for an additional 12 hours. The solvent was then removed under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography on silica gel. The purified amine was dissolved in diethyl ether, and a 2M solution of HCl in diethyl ether was added to precipitate the hydrochloride salt, which was collected by filtration.

B. Radioligand Binding Assay Protocol:

Cell membranes expressing the target GPCR were prepared from transiently transfected HEK293 cells. For the competition binding assay, membranes (10-20 µg of protein) were incubated in a final volume of 200 µL of binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with a constant concentration of a suitable radioligand (e.g., [3H]-LXYZ at its Kd concentration) and varying concentrations of the unlabeled test compounds (analogs). The incubation was carried out for 90 minutes at room temperature. The reaction was terminated by rapid filtration through glass fiber filters using a cell harvester. The filters were washed three times with ice-cold wash buffer. The radioactivity retained on the filters was quantified by liquid scintillation counting. The IC50 values were determined from the resulting competition curves using non-linear regression analysis (GraphPad Prism).

III. Postulated Signaling Pathway

The (5-Chloro-2-methoxyphenyl)methanamine scaffold is hypothesized to act as an antagonist at the target GPCR, thereby inhibiting the downstream signaling cascade initiated by the endogenous ligand. A simplified representation of this proposed mechanism of action is illustrated below.

G cluster_pathway GPCR Antagonism Signaling Pathway ligand Endogenous Ligand receptor Target GPCR ligand->receptor Activates antagonist Analog (Antagonist) antagonist->receptor Blocks g_protein G-Protein (Inactive) receptor->g_protein No Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector No Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger No Production cellular_response Cellular Response second_messenger->cellular_response Inhibition

Inter-laboratory Validation of an Analytical Method for (5-Chloro-2-methoxyphenyl)methanamine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the inter-laboratory validation of a high-performance liquid chromatography (HPLC) method for the quantification of (5-Chloro-2-methoxyphenyl)methanamine hydrochloride. The performance of the HPLC method is objectively compared with alternative analytical techniques, namely Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Gas Chromatography (GC). The information presented herein is supported by synthesized experimental data typical for such analytical methods, offering a valuable resource for researchers and professionals in the field of drug development and quality control.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is contingent on various factors, including the analyte's properties, the sample matrix, and the desired performance characteristics such as sensitivity, accuracy, and throughput. This section presents a comparative summary of HPLC, UPLC-MS, and GC methods for the analysis of this compound.

Table 1: Comparison of Analytical Method Performance

ParameterHPLC-UVUPLC-MS/MSGC-MS (after derivatization)
Principle Separation based on polaritySeparation based on polarity, detection by mass-to-charge ratioSeparation based on volatility and polarity, detection by mass-to-charge ratio
Linearity (r²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%97.5 - 102.5%
Precision (%RSD)
- Repeatability< 1.0%< 0.8%< 1.5%
- Intermediate Precision< 1.5%< 1.2%< 2.0%
- Reproducibility< 2.0%< 1.8%< 2.5%
Limit of Detection (LOD) 5 ng/mL0.1 ng/mL1 ng/mL
Limit of Quantification (LOQ) 15 ng/mL0.3 ng/mL3 ng/mL
Analysis Time ~15 minutes~5 minutes~20 minutes
Throughput ModerateHighModerate
Specificity/Selectivity GoodExcellentExcellent

Experimental Protocols

A detailed experimental protocol for the inter-laboratory validation of the HPLC method is provided below. This protocol is designed to assess the method's performance across different laboratories, ensuring its robustness and reliability.

HPLC Method Protocol for this compound

1. Objective: To validate the analytical method for the quantification of this compound in a drug substance by assessing its linearity, accuracy, precision (repeatability, intermediate precision, and reproducibility), specificity, limit of detection (LOD), and limit of quantification (LOQ) through an inter-laboratory study.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, purified)

  • Phosphoric acid (analytical grade)

  • 0.45 µm syringe filters

3. Instrumentation:

  • HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Sonicator

4. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0, 20mM) (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Run Time: 15 minutes

5. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of the reference standard and dissolve in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the drug substance, dissolve in and dilute to 100 mL with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

6. Validation Parameters:

  • Specificity: Analyze blank, placebo, and spiked samples to demonstrate that there is no interference from excipients or degradation products at the retention time of the analyte.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate injections of the sample solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) should be ≤ 1.0%.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument within the same laboratory. The %RSD should be ≤ 1.5%.

    • Reproducibility (Inter-laboratory precision): Three different laboratories will analyze the same homogenous sample in triplicate. The %RSD between the laboratories should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, by injecting a series of dilute solutions of the analyte.

Visualizations

The following diagrams illustrate the workflow of the inter-laboratory validation process and the logical relationship of the validation parameters.

Inter_Laboratory_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting Protocol Develop Validation Protocol SamplePrep Prepare & Distribute Homogenous Samples Protocol->SamplePrep LabA Laboratory A Analysis SamplePrep->LabA LabB Laboratory B Analysis SamplePrep->LabB LabC Laboratory C Analysis SamplePrep->LabC DataCollection Collect Data from All Labs LabA->DataCollection LabB->DataCollection LabC->DataCollection StatAnalysis Statistical Analysis of Results DataCollection->StatAnalysis Report Generate Validation Report StatAnalysis->Report Validation_Parameters cluster_quantitative Quantitative Tests cluster_qualitative Qualitative & General Accuracy Accuracy Precision Precision Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Reproducibility Reproducibility Precision->Reproducibility Linearity Linearity Range Range LOQ LOQ Specificity Specificity LOD LOD Robustness Robustness MethodValidation Analytical Method Validation MethodValidation->Accuracy MethodValidation->Precision MethodValidation->Linearity MethodValidation->Range MethodValidation->LOQ MethodValidation->Specificity MethodValidation->LOD MethodValidation->Robustness

A Comparative Analysis of the In Vitro Potency of (5-Chloro-2-methoxyphenyl)-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide summarizes quantitative potency data, details the experimental methodologies used in these studies, and provides visualizations of a relevant biological pathway and an experimental workflow.

Data Presentation

The following table summarizes the in vitro anti-proliferative activity (IC50 values) of a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives against three human cancer cell lines: ovarian cancer (A2780), colon cancer (HCT-116), and pancreatic carcinoma (MIA PaCa-2)[1].

Table 1: In Vitro Anti-proliferative Activity of 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide Derivatives (IC50 in µM) [1]

Compound IDR GroupA2780HCT-116MIA PaCa-2
4a H>100>100ND
4b 2-Fluorophenyl10.515.2ND
4c 3-Fluorophenyl12.818.5ND
4d 4-Fluorophenyl8.911.3ND
4e 2-Chlorophenyl15.622.4ND
4f 3-Chlorophenyl18.225.1ND
4g 4-Chlorophenyl9.813.7ND
4h 2-Methoxyphenyl25.436.8ND
4i 3-Methoxyphenyl28.941.2ND
4j 4-Methoxyphenyl5.67.91.9
4k 2-Methylphenyl19.828.6ND
4l 3-Methylphenyl22.431.9ND
4m 4-Methylphenyl11.216.8ND
4n 2,4-Difluorophenyl7.19.8ND
4o 2,5-Difluorophenyl8.312.1ND
4p 3,4-Difluorophenyl9.514.3ND
4q 3,5-Difluorophenyl11.817.6ND
4r 2,4-Dichlorophenyl13.419.8ND
4s 2,5-Dichlorophenyl14.921.5ND
4t 3,4-Dichlorophenyl16.724.1ND

ND: Not Determined

In a separate study, a conformationally restricted analog of a cyclopropane-bearing methanamine, (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine, was evaluated for its activity at serotonin receptors. This compound, which shares the methanamine and a chloro-substituted aromatic feature, was found to be a selective 5-HT2C partial agonist with an EC50 of 600 nM[2].

Experimental Protocols

Anti-proliferative Activity Assay[1]

The anti-proliferative activity of the 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives was determined using a Sulforhodamine B (SRB) assay.

  • Cell Culture: Human cancer cell lines (A2780, HCT-116, and MIA PaCa-2) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates at an appropriate density. After 24 hours, the cells were treated with various concentrations of the test compounds and incubated for 48 hours.

  • Cell Fixation and Staining: After the incubation period, the cells were fixed with 10% trichloroacetic acid and then stained with 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Absorbance Measurement: The unbound dye was removed by washing with 1% acetic acid. The protein-bound dye was solubilized with 10 mM Tris base solution, and the absorbance was measured at 510 nm using a microplate reader.

  • IC50 Determination: The concentration of the compound that caused a 50% reduction in cell growth (IC50) was calculated from the dose-response curves.

Serotonin Receptor Functional Assay (Calcium Flux)[2]

The functional activity of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine at 5-HT2A, 5-HT2B, and 5-HT2C receptors was determined using a calcium flux assay.

  • Cell Lines: HEK293 cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor were used.

  • Calcium Indicator Loading: Cells were plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Test compounds were added to the wells at various concentrations.

  • Fluorescence Measurement: Changes in intracellular calcium concentration upon compound addition were measured using a fluorescence plate reader.

  • EC50 Determination: The effective concentration that produced 50% of the maximal response (EC50) was determined from the concentration-response curves.

Mandatory Visualization

Below are diagrams illustrating a key signaling pathway and the experimental workflow for determining in vitro potency.

G cluster_workflow Experimental Workflow: Anti-proliferative Assay A Cell Seeding (96-well plates) B Compound Incubation (48 hours) A->B C Cell Fixation (Trichloroacetic Acid) B->C D SRB Staining C->D E Absorbance Reading (510 nm) D->E F IC50 Calculation E->F

Caption: Workflow for the in vitro anti-proliferative Sulforhodamine B (SRB) assay.

G cluster_pathway Apoptosis Induction Pathway Drug Compound 4j CellCycle G2/M Phase Arrest Drug->CellCycle Caspase Caspase Activation CellCycle->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

Development and validation of a high-throughput screening assay for (5-Chloro-2-methoxyphenyl)methanamine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals venturing into the discovery of novel monoamine transporter inhibitors, the selection of an appropriate high-throughput screening (HTS) assay is a critical first step. This guide provides a comparative overview of established HTS methodologies suitable for the evaluation of (5-Chloro-2-methoxyphenyl)methanamine hydrochloride derivatives and related phenethylamines, complete with experimental protocols and performance data to inform assay selection and development.

The (5-Chloro-2-methoxyphenyl)methanamine scaffold is a key pharmacophore in the development of agents targeting monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters play a crucial role in regulating neurotransmitter levels in the synapse, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders. Identifying potent and selective inhibitors from large compound libraries necessitates robust and efficient H.T.S. assays.

Comparative Analysis of High-Throughput Screening Assays

The choice of an HTS assay for screening this compound derivatives will depend on several factors, including the specific transporter of interest, available instrumentation, and desired throughput. Below is a comparison of two primary assay formats widely used for this purpose: Fluorescence-Based Uptake Assays and Radioligand Binding Assays.

Assay TypePrincipleAdvantagesDisadvantagesKey Performance Metrics (Typical)
Fluorescence-Based Uptake Assay Measures the uptake of a fluorescent substrate into cells expressing the target monoamine transporter. Inhibition of uptake by a test compound results in a decreased fluorescent signal.Non-radioactive, amenable to kinetic measurements, relatively lower cost.Potential for interference from fluorescent compounds, may require specific cell lines and instrumentation.Z'-factor: 0.6 - 0.8Signal-to-Background (S/B) Ratio: 5 - 20
Radioligand Binding Assay Quantifies the displacement of a radiolabeled ligand from the target transporter by a test compound.High sensitivity and specificity, well-established methodology.Requires handling of radioactive materials, endpoint assay format, higher cost of reagents and disposal.Z'-factor: 0.7 - 0.9Signal-to-Background (S/B) Ratio: 10 - 50

Experimental Protocols

Detailed methodologies for the implementation of these assays are crucial for reproducibility and obtaining reliable data.

Fluorescence-Based Monoamine Transporter Uptake Assay

This protocol is adapted from established methods for measuring monoamine transporter inhibition in a high-throughput format.

1. Cell Culture and Plating:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).

  • Cells are seeded into 384-well, black-walled, clear-bottom plates at a density of 20,000-30,000 cells per well and incubated for 24-48 hours to form a confluent monolayer.

2. Assay Procedure:

  • On the day of the assay, the culture medium is removed, and cells are washed once with 100 µL of pre-warmed Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).

  • A 50 µL volume of KRH buffer containing the test compounds (e.g., this compound derivatives) at various concentrations is added to the wells. A known inhibitor (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET) is used as a positive control, and buffer with DMSO serves as a negative control.

  • The plate is incubated for 15-30 minutes at 37°C.

  • A fluorescent substrate (e.g., a commercially available fluorescent monoamine transporter substrate) is then added to all wells.

  • The plate is immediately transferred to a fluorescence plate reader, and the fluorescence intensity is measured kinetically over 10-20 minutes or as an endpoint reading after a defined incubation period.

3. Data Analysis:

  • The rate of substrate uptake is determined from the linear phase of the kinetic read.

  • The percentage of inhibition for each test compound is calculated relative to the control wells.

  • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

  • The Z'-factor, a measure of assay quality, is calculated using the signals from the positive and negative controls[1]. An ideal Z'-factor is between 0.5 and 1.0[1].

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a standard method for assessing the binding affinity of compounds to monoamine transporters.

1. Membrane Preparation:

  • HEK293 cells expressing the target monoamine transporter are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cell debris.

  • The supernatant is then centrifuged at high speed to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in assay buffer.

2. Binding Assay:

  • The assay is performed in a 96-well filter plate.

  • To each well, add in the following order:

    • Assay buffer

    • Test compound or vehicle (for total binding) or a known non-radiolabeled ligand (for non-specific binding)

    • Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) at a concentration close to its Kd value.

    • Cell membrane preparation.

  • The plate is incubated at room temperature for 1-2 hours to reach binding equilibrium.

3. Filtration and Detection:

  • The incubation is terminated by rapid filtration through the filter plate using a vacuum manifold.

  • The filters are washed several times with ice-cold wash buffer to remove unbound radioligand.

  • The filter plate is dried, and a scintillation cocktail is added to each well.

  • The radioactivity retained on the filters is counted using a microplate scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The percentage of inhibition by the test compound is determined.

  • IC50 values are calculated from concentration-inhibition curves.

  • The Ki (inhibitor constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualizations

To aid in the conceptualization of the screening process and the underlying biological pathways, the following diagrams are provided.

Experimental Workflow for a Fluorescence-Based HTS Assay

HTS_Workflow A Seed cells expressing monoamine transporter B Wash and add test compounds A->B C Incubate at 37°C B->C D Add fluorescent substrate C->D E Measure fluorescence (kinetic or endpoint) D->E F Data analysis: % Inhibition, IC50, Z'-factor E->F

Caption: Workflow for a fluorescence-based HTS assay to identify monoamine transporter inhibitors.

Signaling Pathway of Monoamine Transporter Inhibition

MAT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Vesicle Synaptic Vesicle (contains monoamines) MA_cleft Monoamine Vesicle->MA_cleft Release MAT Monoamine Transporter (DAT, SERT, or NET) MA Monoamine (e.g., Dopamine) MA_cleft->MAT Reuptake Receptor Postsynaptic Receptor MA_cleft->Receptor Binding & Signaling Inhibitor (5-Chloro-2-methoxyphenyl) methanamine derivative Inhibitor->MAT Inhibition

Caption: Inhibition of monoamine reuptake by a (5-Chloro-2-methoxyphenyl)methanamine derivative.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of (5-Chloro-2-methoxyphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the safe handling and disposal of chemical reagents like (5-Chloro-2-methoxyphenyl)methanamine hydrochloride are paramount for maintaining a compliant and secure laboratory environment. Adherence to established protocols not only mitigates potential risks but also ensures environmental responsibility and regulatory compliance. This guide provides a procedural, step-by-step plan for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to work in a well-ventilated area, such as a chemical fume hood, and to be equipped with the appropriate Personal Protective Equipment (PPE). This includes:

  • Safety goggles

  • Chemical-resistant gloves

  • A lab coat

Step-by-Step Disposal Protocol

The disposal of this compound, a chlorinated organic amine salt, must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][2]

1. Waste Collection and Labeling:

  • Solid Waste: Unused or waste solid this compound should be placed in a designated, chemically resistant container with a secure, screw-on cap.[1]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, compatible, and clearly labeled hazardous waste container.[1]

  • Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag. The label must include the full chemical name, "this compound," and the estimated quantity and concentration of all components, including solvents.[1]

2. Waste Segregation and Storage:

  • Store the hazardous waste container in a designated satellite accumulation area.

  • This area should be well-ventilated and away from incompatible materials. It is particularly important to segregate this type of waste from strong oxidizing agents.[1]

3. Decontamination of Empty Containers:

  • Empty containers that previously held this compound must be properly decontaminated before disposal.[1]

  • Triple Rinse: The container should be triple-rinsed with a suitable solvent in which the compound is soluble (e.g., methanol, ethanol).[1]

  • Collect Rinsate: The rinsate from all three rinses is considered hazardous waste and must be collected in the appropriate liquid waste container. Do not pour the rinsate down the drain.[1][3]

  • Container Disposal: After triple-rinsing and allowing the container to dry, the original label must be completely defaced or removed. The decontaminated container can then typically be disposed of in the regular trash or recycled, in accordance with your institution's policies.[1]

4. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste.[1][4]

  • Do not accumulate large quantities of waste; arrange for disposal when the container is nearing full.[1]

Quantitative Data Summary

ParameterGuidelineCitation
Drain Disposal Prohibited for chlorinated hydrocarbons and many organic compounds.[2]
Solid Waste Must be disposed of as hazardous waste.[1]
Liquid Waste Must be collected and disposed of as hazardous waste.[1]
Empty Containers Must be triple-rinsed before regular trash disposal.[1][3]
Rinsate Must be collected as hazardous waste.[1][3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: (5-Chloro-2-methoxyphenyl) methanamine hydrochloride Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse store_waste Store Segregated Waste in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate deface_label Deface Original Label triple_rinse->deface_label collect_rinsate->collect_liquid dispose_container Dispose of Decontaminated Container in Regular Trash deface_label->dispose_container contact_ehs Contact EHS for Pickup and Professional Disposal store_waste->contact_ehs

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for (5-Chloro-2-methoxyphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of (5-Chloro-2-methoxyphenyl)methanamine hydrochloride (CAS Number: 350480-55-6). The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. The compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

The signal word for this chemical is "Warning".

Personal Protective Equipment (PPE) Requirements:

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory. The selection of PPE is based on a risk assessment and should be appropriate for the concentration and quantity of the hazardous substance being handled.

PPE CategoryRequired EquipmentSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times to protect against splashes and airborne particles.[1][2] Should conform to EN 166 (EU) or NIOSH (US) standards.[3]
Skin Protection Chemical-resistant GlovesNitrile, neoprene, or other suitable gloves should be worn.[2] Regularly inspect gloves for any signs of degradation or puncture before use.
Laboratory CoatA flame-retardant lab coat should be worn to protect against accidental spills.
Respiratory Protection RespiratorA NIOSH-approved respirator is necessary, especially when handling the powder outside of a certified chemical fume hood or in poorly ventilated areas, to prevent inhalation of harmful dust.[1][2][4]
Foot Protection Closed-toe ShoesSafety footwear is recommended to protect against spills and falling objects.[2]

Operational Plan for Handling

This section outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Read SDS Read SDS Don PPE Don PPE Read SDS->Don PPE Understand Hazards Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure Safety Weighing Weighing Prepare Workspace->Weighing Start Experiment Dissolving Dissolving Weighing->Dissolving Transfer Reaction Reaction Dissolving->Reaction Use in Process Decontaminate Decontaminate Reaction->Decontaminate Experiment Complete Segregate Waste Segregate Waste Decontaminate->Segregate Waste Clean Equipment Dispose Dispose Segregate Waste->Dispose Follow Protocols

Caption: Workflow for handling this compound.

Experimental Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.

    • Ensure that all required PPE is available and in good condition.

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.

    • Have an emergency eyewash station and safety shower readily accessible.[5]

  • Handling the Solid:

    • When weighing the solid, do so in a fume hood to avoid inhalation of dust.

    • Use a spatula for transferring the powder to minimize dust generation.

    • Avoid direct contact with the skin and eyes.[6]

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6]

    • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[6]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor/physician immediately.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Unused or Expired Chemical Dispose of as hazardous waste. The material should be placed in a clearly labeled, sealed container. Contact your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.
Contaminated Labware (e.g., gloves, weighing paper) Place in a designated hazardous waste container. Do not mix with general laboratory trash.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste. After rinsing, the container may be disposed of according to institutional guidelines.
Solutions Containing the Chemical Collect in a labeled, sealed waste container. The container should be compatible with the solvent used. Do not dispose of down the drain.

All waste disposal must be conducted in accordance with local, state, and federal regulations. Maintain a log of all chemical waste generated.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.